Br-Boc-C2-azido
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-azidoethyl 2-bromo-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3O2/c1-6(2,7)5(11)12-4-3-9-10-8/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSXPOJKJKBNSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCCN=[N+]=[N-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1120364-53-5 | |
| Record name | 1120364-53-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure, Synthesis, and Application of 2-Azidoethyl 2-bromoisobutyrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound commonly referred to as Br-Boc-C2-azido, systematically named 2-Azidoethyl 2-bromoisobutyrate. This bifunctional molecule is a critical reagent in modern chemical biology and drug discovery, serving as a versatile building block in the fields of polymer chemistry and targeted protein degradation. This document details its core structure, physicochemical properties, a detailed synthesis protocol, and its primary applications, including its role as a PROTAC linker and a click chemistry handle.
Core Structure and Chemical Identity
The designation "this compound" is a shorthand notation that can be misleading. The "Boc" component does not refer to the standard tert-butoxycarbonyl protecting group. The correct chemical structure is an ester formed from 2-azidoethanol and 2-bromo-2-methylpropanoic acid.
The systematic IUPAC name for this compound is 2-azidoethyl 2-bromo-2-methylpropanoate . It is also commonly known by several synonyms, including 2'-Azidoethyl 2-bromoisobutyrate and Azido-ATRP initiator.[1]
Key Structural Features:
-
2-bromo-2-methylpropanoate group: This moiety serves as an excellent initiator for Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique.
-
Ethyl linker (-C2-): A two-carbon aliphatic chain connecting the ester and azide functionalities.
-
Azido group (-N3): This functional group is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling efficient ligation to molecules containing an alkyne group.[2]
The unique combination of an ATRP initiator and a click chemistry handle in a single molecule makes it a highly valuable tool for the synthesis of complex macromolecular architectures and bioconjugates.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of 2-Azidoethyl 2-bromoisobutyrate is presented in Table 1. This data is compiled from various chemical supplier databases and public chemical information repositories.
Table 1: Physicochemical Properties of 2-Azidoethyl 2-bromoisobutyrate
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀BrN₃O₂ | [2][3] |
| Molecular Weight | 236.07 g/mol | |
| CAS Number | 1120364-53-5 | |
| Appearance | Liquid | |
| Density | 1.437 g/mL at 25 °C | |
| Refractive Index | n20/D 1.482 | |
| SMILES | CC(C)(Br)C(=O)OCCN=[N+]=[N-] | |
| InChI Key | OYSXPOJKJKBNSG-UHFFFAOYSA-N |
Table 2: Predicted Spectroscopic Features
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | -C(CH₃)₂Br | ~1.9 ppm (singlet, 6H) |
| -O-CH₂-CH₂-N₃ | ~4.3 ppm (triplet, 2H) | |
| -O-CH₂-CH₂-N₃ | ~3.6 ppm (triplet, 2H) | |
| ¹³C NMR | -C(CH₃)₂Br | ~55 ppm |
| -C(CH₃)₂Br | ~30 ppm | |
| C=O | ~171 ppm | |
| -O-CH₂- | ~63 ppm | |
| -CH₂-N₃ | ~50 ppm | |
| IR Spectroscopy | Azide (N₃) stretch | Strong, sharp peak at ~2100 cm⁻¹ |
| Ester (C=O) stretch | Strong peak at ~1735 cm⁻¹ | |
| C-Br stretch | ~600-700 cm⁻¹ |
Experimental Protocols: Synthesis of 2-Azidoethyl 2-bromoisobutyrate
A detailed experimental protocol for the synthesis of 2-Azidoethyl 2-bromoisobutyrate is not available in a single, peer-reviewed publication. However, its synthesis can be reliably achieved through a two-step process involving the preparation of the key precursor, 2-azidoethanol, followed by its esterification with 2-bromo-2-methylpropionyl bromide.
Step 1: Synthesis of 2-Azidoethanol
This procedure is adapted from established methods for the synthesis of 2-azidoethanol from 2-bromoethanol.
Materials:
-
2-bromoethanol
-
Sodium azide (NaN₃)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium azide (e.g., 1.5-3.0 equivalents) in water.
-
Add 2-bromoethanol (1.0 equivalent) to the stirred solution.
-
Heat the reaction mixture to 80°C and maintain under reflux overnight (approximately 12-20 hours).
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Extract the aqueous phase with diethyl ether (e.g., 3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield 2-azidoethanol as a light-yellow oil.
Note: 2-azidoethanol is potentially explosive and should be handled with appropriate safety precautions.
Step 2: Synthesis of 2-Azidoethyl 2-bromoisobutyrate
This step involves the esterification of 2-azidoethanol with 2-bromo-2-methylpropionyl bromide (also known as 2-bromoisobutyryl bromide). This is a standard esterification reaction using an acid halide.
Materials:
-
2-azidoethanol (from Step 1)
-
2-bromo-2-methylpropionyl bromide
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
A non-nucleophilic base, such as triethylamine (TEA) or pyridine
-
Round-bottom flask, addition funnel, magnetic stir bar
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-azidoethanol (1.0 equivalent) and triethylamine (1.1-1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C in an ice bath.
-
Slowly add a solution of 2-bromo-2-methylpropionyl bromide (1.05 equivalents) in anhydrous dichloromethane to the stirred reaction mixture via an addition funnel over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure 2-Azidoethyl 2-bromoisobutyrate.
Applications in Research and Development
The bifunctional nature of 2-Azidoethyl 2-bromoisobutyrate underpins its utility in two major areas: targeted protein degradation (PROTACs) and advanced polymer synthesis (ATRP).
Role as a PROTAC Linker
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI). A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. 2-Azidoethyl 2-bromoisobutyrate is a valuable component in the synthesis of these linkers. The azide group allows for the efficient connection to an alkyne-functionalized E3 ligase ligand or POI ligand via click chemistry.
Application in Click Chemistry and Polymer Synthesis
The azide functionality is central to the utility of this molecule in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction is highly efficient, specific, and tolerant of a wide range of functional groups, making it ideal for bioconjugation and materials science.
The 2-bromoisobutyrate group enables the molecule to act as an initiator for ATRP. This allows for the synthesis of polymers with a terminal azide group, which can then be used in subsequent click reactions to create block copolymers, graft polymers, or to attach polymers to surfaces or biological molecules.
References
An In-depth Technical Guide to the Synthesis and Purification of Tert-Butyl (2-azidoethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of tert-butyl (2-azidoethyl)carbamate, a valuable bifunctional building block in organic synthesis, particularly for the introduction of an azide moiety in a protected aminoethyl scaffold. This guide details two primary synthetic routes, complete with experimental protocols, quantitative data, and process visualizations to aid in practical laboratory applications.
Introduction
tert-Butyl (2-azidoethyl)carbamate, often referred to in shorthand reflecting its precursors such as "Br-Boc-C2-azido," is a key intermediate used in the development of more complex molecules in pharmaceutical and materials science research. The tert-butoxycarbonyl (Boc) protecting group provides stability under a variety of reaction conditions and can be readily removed under mild acidic conditions. The azide group is a versatile functional group that can participate in various chemical transformations, most notably in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry"), Staudinger ligations, and reductions to primary amines.
This guide will focus on two reliable synthetic pathways:
-
Route 1: A two-step synthesis commencing with the Boc protection of 2-bromoethylamine hydrobromide to form tert-butyl (2-bromoethyl)carbamate, followed by nucleophilic substitution with sodium azide.
-
Route 2: An alternative pathway involving the initial synthesis of 2-azidoethylamine, followed by its protection with a Boc group.
Synthetic Pathways
Route 1: Boc Protection followed by Azidation
This is the most direct and commonly employed route for the synthesis of tert-butyl (2-azidoethyl)carbamate.
Caption: Synthetic workflow for Route 1.
This procedure outlines the protection of the primary amine of 2-bromoethylamine hydrobromide with di-tert-butyl dicarbonate.
Materials:
-
2-Bromoethylamine hydrobromide
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Methanol, Dichloromethane (DCM), or a Dioxane/Water mixture
-
Water
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-bromoethylamine hydrobromide in the chosen solvent system (e.g., methanol).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., triethylamine) to the solution.
-
Slowly add di-tert-butyl dicarbonate to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water to dilute the reaction mixture.
-
Extract the product with dichloromethane (2 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Quantitative Data for Step 1:
| Reactant/Reagent | Molar Equiv. | Solvent | Base | Reaction Time (h) | Yield (%) | Reference |
| 2-Bromoethylamine HBr | 1 | Methanol | Triethylamine (2 eq.) | 2 | 92 | [1] |
| 2-Bromoethylamine HBr | 1 | Acetonitrile | Triethylamine (1.6 eq.) | 12 | 82 (NMR) | [2] |
| 2-Bromoethylamine HBr | 1 | Dioxane/Water | NaOH | - | - | [3] |
Purification and Characterization of tert-Butyl (2-bromoethyl)carbamate:
-
Purification: The crude product, often obtained as a colorless to yellow oil, can be purified by column chromatography on silica gel if necessary. However, for the subsequent azidation step, the crude product is often of sufficient purity.
-
TLC Analysis: Monitor the reaction using a mobile phase of ethyl acetate/hexane (e.g., 30:70). The product will have a higher Rf value than the starting amine. Visualization can be achieved with UV light (if applicable) and staining with ninhydrin (note: Boc-protected amines may require heating to visualize with ninhydrin)[4].
-
Physical Properties:
-
Appearance: Colorless oil or low melting solid[1].
-
Melting Point: 30-32 °C.
-
Molecular Weight: 224.10 g/mol .
-
This procedure details the nucleophilic substitution of the bromide with an azide.
Materials:
-
tert-Butyl (2-bromoethyl)carbamate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or Water
-
Water
-
Ethyl acetate or Diethyl ether (for extraction)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl (2-bromoethyl)carbamate in a suitable solvent such as DMF.
-
Add sodium azide (typically 1.5-2.5 equivalents) to the solution.
-
Heat the reaction mixture (e.g., to 70-90 °C) and stir for 18-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for Step 2:
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Mesylated analog | NaN₃ | - | 40 | - | >36 | |
| 2-Bromoethylamine HBr | NaN₃ (2.5 eq.) | Water | 90 | >18 | 34 (unprotected) |
Purification and Characterization of tert-Butyl (2-azidoethyl)carbamate:
-
Purification: The final product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
TLC Analysis: A typical mobile phase is ethyl acetate/hexane. The product is expected to have a similar polarity to the starting bromo-compound. Visualization can be done using a phosphomolybdic acid (PMA) stain or other general stains, as the azide group is not readily visualized by common stains like ninhydrin.
-
Characterization Data:
-
¹H NMR (CDCl₃): Expected peaks around δ 3.40 (t, 2H), 3.25 (q, 2H), and 1.45 (s, 9H).
-
IR Spectroscopy: A characteristic strong absorption peak for the azide group is expected around 2100 cm⁻¹.
-
Route 2: Azidation followed by Boc Protection
This alternative route first prepares the volatile and potentially hazardous 2-azidoethylamine, which is then protected.
Caption: Synthetic workflow for Route 2.
Materials:
-
2-Bromoethylamine hydrobromide
-
Sodium azide (NaN₃)
-
Deionized water
-
10 N Sodium Hydroxide (NaOH)
-
Diethyl ether (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-bromoethylamine hydrobromide (1 eq.) and sodium azide (2.5 eq.) in deionized water.
-
Stir the mixture at 90 °C in an oil bath for over 18 hours, protected from light.
-
Cool the mixture to room temperature and adjust the pH to >11 using 10 N NaOH. Stir for 30 minutes.
-
Extract the product with diethyl ether three times.
-
Dry the combined organic layers with anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the product as a brownish oil.
Quantitative Data for Route 2, Step 1:
| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromoethylamine HBr | NaN₃ (2.5 eq.) | Water | 90 | >18 | 34 |
Characterization of 2-Azidoethylamine:
-
¹H NMR (300 MHz, CDCl₃): δ 3.37 (t, J = 5.7 Hz, 2H), 2.88 (t, J = 5.7 Hz, 2H).
This is a general procedure for the Boc protection of a primary amine.
Materials:
-
2-Azidoethylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
A suitable base (e.g., Triethylamine, NaOH)
-
A suitable solvent (e.g., Dichloromethane, Dioxane/Water)
Procedure:
-
Dissolve 2-azidoethylamine in the chosen solvent.
-
Add the base, followed by the slow addition of di-tert-butyl dicarbonate.
-
Stir at room temperature until the reaction is complete as monitored by TLC.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify by column chromatography if necessary.
Purification and Quality Control
The purification of the final product, tert-butyl (2-azidoethyl)carbamate, is crucial for its use in subsequent synthetic steps.
Caption: General purification workflow.
Liquid-Liquid Extraction
An essential step to remove water-soluble impurities and inorganic salts. After quenching the reaction with water, the product is extracted into an immiscible organic solvent such as ethyl acetate or dichloromethane. The organic layer is then washed with water and brine to remove residual water and salts.
Column Chromatography
Flash column chromatography using silica gel is the most effective method for obtaining highly pure tert-butyl (2-azidoethyl)carbamate. A solvent system with a gradient of ethyl acetate in hexane is typically employed. The fractions are collected and analyzed by TLC to identify and combine those containing the pure product.
Thin Layer Chromatography (TLC)
TLC is an indispensable tool for monitoring the reaction progress and identifying the correct fractions during column chromatography.
TLC Parameters:
| Analyte | Typical Mobile Phase | Visualization | Expected Rf |
| tert-Butyl (2-bromoethyl)carbamate | 30% Ethyl Acetate in Hexane | Ninhydrin (with heating), PMA | ~0.4-0.6 |
| tert-Butyl (2-azidoethyl)carbamate | 30% Ethyl Acetate in Hexane | PMA stain | ~0.4-0.6 |
Safety Considerations
-
2-Bromoethylamine hydrobromide: Is a corrosive and lachrymatory substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.
-
Sodium azide (NaN₃): Is highly toxic and can form explosive heavy metal azides. Avoid contact with acids, which can generate toxic hydrazoic acid gas. Also, avoid contact with metal spatulas and equipment. Use in a well-ventilated fume hood and wear appropriate PPE.
-
Organic Solvents: Dichloromethane, DMF, and other organic solvents are flammable and/or toxic. Handle with care in a fume hood.
-
Azide Compounds: Organic azides are potentially explosive, especially at elevated temperatures. While small-chain alkyl azides are generally less shock-sensitive, it is prudent to handle them with care and avoid excessive heating or mechanical shock.
This guide provides a detailed framework for the synthesis and purification of tert-butyl (2-azidoethyl)carbamate. Researchers should always consult relevant safety data sheets (SDS) and adhere to institutional safety protocols when handling the chemicals and performing the procedures described herein.
References
- 1. rsc.org [rsc.org]
- 2. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
An In-Depth Technical Guide on the Mechanism of Action of Azide-Containing Linkers in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While this guide focuses on the "Br-Boc-C2-azido" linker (2-Azidoethyl 2-bromo-2-methylpropanoate), a specific PROTAC utilizing this exact linker has not been prominently documented in publicly available literature. Therefore, to provide a comprehensive and practical technical overview, this document will use a well-characterized Bromodomain and Extra-Terminal domain (BET) protein degrader, ARV-771 , as a representative example. ARV-771 employs a "clickable" azide-containing linker, showcasing the principles and methodologies relevant to the mechanism of action of such PROTACs.
Introduction to PROTACs and the Role of the Linker
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that have emerged as a revolutionary therapeutic modality. They function by inducing the degradation of specific target proteins through the cell's own ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.
The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.
This compound (2-Azidoethyl 2-bromo-2-methylpropanoate) is a bifunctional linker precursor. Its chemical structure contains:
-
An azide group (-N₃) , which is a versatile handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the efficient and specific conjugation of the linker to a molecule containing an alkyne group.
-
A bromo group (-Br) , which can serve as a reactive site for attachment to the other binding moiety of the PROTAC, typically through nucleophilic substitution.
-
A tert-butoxycarbonyl (Boc)-like group , which in this specific structure is a dimethyl group on the alpha-carbon to the ester, providing steric bulk.
-
A C2 ethyl spacer , which contributes to the overall length and flexibility of the linker.
The ability to use click chemistry for PROTAC synthesis provides a modular and efficient way to generate libraries of PROTACs with varying linkers to optimize degradation activity.
General Mechanism of Action
The mechanism of action of a PROTAC can be summarized in a catalytic cycle:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex. This is the crucial first step that brings the POI into close proximity with the E3 ligase.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the target protein into small peptides.
-
Recycling: The PROTAC molecule is then released and can bind to another POI and E3 ligase, initiating another round of degradation, thus acting catalytically.
PROTAC-mediated protein degradation pathway.
Case Study: ARV-771, a BET Degrader with a Clickable Linker
ARV-771 is a PROTAC that targets the BET family of proteins (BRD2, BRD3, and BRD4) for degradation by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. While not containing the exact this compound linker, its synthesis involves the use of an azide-functionalized precursor and an alkyne-functionalized precursor, which are then joined by a CuAAC "click" reaction to form a triazole-containing linker. This makes it an excellent model to understand the application of azide-containing linkers in PROTACs.
Quantitative Data for ARV-771
The efficacy of ARV-771 has been evaluated in various cancer cell lines. The key parameters used to quantify PROTAC activity are:
-
DC₅₀ (half-maximal degradation concentration): The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dₘₐₓ (maximum degradation): The maximum percentage of target protein degradation achieved.
| Cell Line | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) |
| LNCaP | BRD4 | ~1 | >95 |
| VCaP | BRD4 | ~1 | >95 |
| MOLM-13 | BRD4 | <5 | >90 |
Note: The values presented are approximate and compiled from various literature sources for illustrative purposes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of PROTACs like ARV-771.
Synthesis of a PROTAC via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general steps for the final "click" reaction to assemble a PROTAC from an azide-containing precursor and an alkyne-containing precursor.
General workflow for PROTAC synthesis via CuAAC.
Materials:
-
Azide-functionalized precursor (e.g., E3 ligase ligand)
-
Alkyne-functionalized precursor (e.g., POI ligand)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of N,N-Dimethylformamide (DMF) and water)
-
High-performance liquid chromatography (HPLC) for purification
-
Nuclear magnetic resonance (NMR) spectrometer and mass spectrometer for characterization
Procedure:
-
Dissolve the azide-functionalized precursor (1 equivalent) and the alkyne-functionalized precursor (1 equivalent) in the chosen solvent system (e.g., DMF/H₂O 4:1).
-
Add sodium ascorbate (0.5 equivalents) to the reaction mixture.
-
Add CuSO₄·5H₂O (0.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, quench it by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Western Blot Analysis for Protein Degradation
This protocol details the steps to determine the DC₅₀ and Dₘₐₓ of a PROTAC.[1]
Materials:
-
Cell line of interest (e.g., LNCaP for ARV-771)
-
Cell culture medium and supplements
-
PROTAC compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treat the cells with the different concentrations of the PROTAC and incubate for a specific duration (e.g., 18 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice to lyse the cells.
-
Scrape the cells and collect the lysates. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to the lysates and boil to denature the proteins.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the POI and the loading control.
-
Normalize the POI band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of protein remaining against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ.
-
Immunoprecipitation (IP) for Detecting Ubiquitination
This protocol is used to confirm that the PROTAC-induced degradation of the POI is mediated by the ubiquitin-proteasome system.[2][3]
Materials:
-
Cells treated with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated proteins.
-
Denaturing lysis buffer (containing SDS)
-
Dilution buffer (without SDS)
-
Primary antibody against the POI or ubiquitin
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as described in section 4.2)
Procedure:
-
Cell Lysis under Denaturing Conditions:
-
Treat cells with the PROTAC and MG132.
-
Lyse the cells in a denaturing lysis buffer containing SDS and boil to disrupt protein-protein interactions.
-
Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-BRD4) overnight at 4°C to form antibody-antigen complexes.
-
Add protein A/G beads to capture the antibody-antigen complexes.
-
-
Washing and Elution:
-
Wash the beads multiple times with wash buffer to remove non-specific binding proteins.
-
Elute the captured proteins from the beads using an elution buffer or by boiling in sample buffer.
-
-
Western Blot Analysis:
-
Perform western blotting on the eluted samples.
-
Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitination of the immunoprecipitated POI. A smear of high-molecular-weight bands indicates polyubiquitination.
-
Workflow for detecting POI ubiquitination.
AlphaLISA for Ternary Complex Formation
The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based assay to detect and quantify the formation of the ternary complex in vitro.[4][5]
Materials:
-
Purified recombinant POI with a tag (e.g., His-tag)
-
Purified recombinant E3 ligase complex with a different tag (e.g., GST-tag)
-
PROTAC compound
-
AlphaLISA acceptor beads conjugated to an antibody against one tag (e.g., anti-His)
-
AlphaLISA donor beads conjugated to an antibody against the other tag (e.g., anti-GST)
-
Assay buffer
-
Microplate reader capable of AlphaLISA detection
Procedure:
-
Assay Setup:
-
In a microplate, add the purified POI, purified E3 ligase, and a serial dilution of the PROTAC in the assay buffer.
-
Incubate to allow for ternary complex formation.
-
-
Bead Addition and Incubation:
-
Add the AlphaLISA acceptor beads and incubate.
-
Add the AlphaLISA donor beads and incubate in the dark.
-
-
Detection:
-
Read the plate on an AlphaLISA-compatible microplate reader. When the ternary complex is formed, the donor and acceptor beads are brought into proximity, generating a chemiluminescent signal.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is typically observed, demonstrating the "hook effect" at high PROTAC concentrations where binary complexes are favored over the ternary complex.
-
Conclusion
References
In-Depth Technical Guide to the Solubility of Br-Boc-C2-azido
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, solubility, and applications of Br-Boc-C2-azido, a bifunctional linker critical in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for initiation in Atom Transfer Radical Polymerization (ATRP).
Core Compound Identification and Properties
This compound, also identified as 2-Azidoethyl 2-bromoisobutyrate, is a key building block in modern drug discovery and polymer chemistry. Its bifunctional nature, possessing both a bromo group for nucleophilic substitution and an azido group for "click chemistry," allows for the sequential or orthogonal conjugation of different molecular entities.
| Property | Value | Citation(s) |
| Chemical Name | tert-butyl (1-bromo-2-azidoethyl)carbamate | |
| Alternative Name | 2-Azidoethyl 2-bromoisobutyrate | [1][2][3] |
| CAS Number | 1120364-53-5 | [1][2] |
| Molecular Formula | C₆H₁₀BrN₃O₂ | |
| Molecular Weight | 236.07 g/mol | |
| Appearance | Liquid | |
| Density | 1.437 g/mL at 25 °C | |
| Refractive Index | n20/D 1.482 |
Solubility Profile
Quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, based on its chemical structure—an alkyl/ether-based linker—and the general properties of similar compounds, a qualitative solubility profile can be inferred.
Alkyl-based PROTAC linkers are generally characterized by their hydrophobicity, which suggests good solubility in a range of common organic solvents. For enhancing solubility, particularly in more polar systems, a general laboratory technique involves warming the solution to 37°C and employing sonication in an ultrasonic bath. Stock solutions of the compound can be maintained for several months when stored at temperatures below -20°C.
Based on the solubility of structurally related Boc-protected compounds and other PROTAC linkers, this compound is expected to be soluble in:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform
-
Ethers: Tetrahydrofuran (THF)
-
Alcohols: Ethanol, Methanol
It is anticipated to have limited solubility in water and non-polar aliphatic hydrocarbons.
Experimental Protocols
Representative Protocol: Synthesis of a PROTAC using a Bifunctional Linker
This protocol describes a two-step process for conjugating a protein of interest (POI) ligand and an E3 ligase ligand to a bifunctional linker like this compound.
Step 1: Conjugation of the POI Ligand to the Linker
-
Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI ligand (containing a suitable nucleophile, such as a phenol or amine) in an appropriate anhydrous solvent (e.g., DMF or acetonitrile).
-
Addition of Base: Add a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to the solution to facilitate the deprotonation of the nucleophile on the POI ligand.
-
Linker Addition: Slowly add a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) until the reaction is complete, as monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the resulting POI-linker conjugate by flash column chromatography.
Step 2: "Click Chemistry" Conjugation of the E3 Ligase Ligand
-
Reaction Setup: Dissolve the purified POI-linker conjugate and the E3 ligase ligand (functionalized with a terminal alkyne) in a suitable solvent system, often a mixture of an organic solvent and water (e.g., t-butanol/water or DMSO/water).
-
Catalyst Addition: Add the copper(I) catalyst. This can be generated in situ from a copper(II) source, such as copper(II) sulfate, and a reducing agent, like sodium ascorbate. A copper-stabilizing ligand, such as TBTA or BTTAA, is often included.
-
Reaction Conditions: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by LC-MS.
-
Purification: Upon completion, purify the final PROTAC molecule using preparative High-Performance Liquid Chromatography (HPLC) to yield the desired product with high purity.
Visualized Workflows and Logical Relationships
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the general workflow for PROTAC synthesis and the logical relationship of the key components.
References
Br-Boc-C2-azido CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-azidoethyl 2-bromo-2-methylpropanoate, commonly referred to as Br-Boc-C2-azido. This bifunctional molecule is a valuable reagent in the fields of chemical biology and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for bioconjugation via click chemistry.
Core Compound Data
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Parameter | Value | Reference |
| CAS Number | 1120364-53-5 | [1][2][3] |
| Molecular Formula | C6H10BrN3O2 | [1][2] |
| Molecular Weight | 236.07 g/mol | |
| Alternate Names | 2'-Azidoethyl 2-bromoisobutyrate, 2-Azidoethyl-2-bromoisobutyrate, 2-Bromo-2-methyl-propanoic acid 2-azidoethyl ester, 2-Azidoethyl 2-bromo-2-methylpropanoate, Azido-ATRP initiator |
Chemical Structure and Properties
This compound is an alkyl/ether-based linker molecule. Its structure incorporates two key functional groups: an azide (-N3) group and a bromo-isobutyrate group. This dual functionality allows for sequential or orthogonal chemical modifications, making it a versatile building block in organic synthesis.
The azide group is a key component for "click chemistry," a class of biocompatible reactions known for their high efficiency and specificity. Specifically, the azide can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne or a strain-promoted azide-alkyne cycloaddition (SPAAC) with a strained alkyne like dibenzocyclooctyne (DBCO).
The bromo-isobutyrate moiety serves as a stable protecting group and can also act as an initiator for Atom Transfer Radical Polymerization (ATRP). The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, which is stable under many conditions but can be readily removed with acid.
Applications in Research and Drug Development
The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that can simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The azide group on this compound allows for its facile conjugation to molecules containing an alkyne, a common strategy in the modular synthesis of PROTACs.
Furthermore, its utility extends to general bioconjugation and activity-based protein profiling (ABPP). The azide handle enables the attachment of reporter molecules, such as fluorophores or biotin, to alkyne-modified biomolecules for visualization or enrichment. This is a powerful technique in chemical proteomics for identifying protein targets of small molecules.
Experimental Methodologies
While specific, detailed experimental protocols for the direct use of this compound were not found in the public domain, its application in click chemistry is well-established. A general workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involving an azide-containing molecule like this compound is presented below.
General Workflow for CuAAC Reaction
Caption: General workflow of a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Disclaimer: This is a generalized representation. Specific reaction conditions such as solvent, temperature, and stoichiometry of reagents need to be optimized for each specific application. Researchers should consult relevant literature for detailed protocols.
References
Safety and handling precautions for Br-Boc-C2-azido
An In-Depth Technical Guide to the Safe Handling of Br-Boc-C2-azido
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. The information provided is based on general knowledge of organic azides and available data for structurally similar compounds. A specific Material Safety Data Sheet (MSDS) for this compound was not found during the literature search. Therefore, all personnel must consult with their institution's Environmental Health and Safety (EHS) department and perform a thorough risk assessment before handling this compound.
Introduction
This compound (tert-butyl (2-azidoethyl)carbamate) is a bifunctional linker molecule commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[] Its structure incorporates a Boc-protected amine, a short alkyl chain, and a terminal azide group. The azide functionality makes it a key reagent for "click chemistry," specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[2]
Organic azides are energetic compounds and must be handled with appropriate care to mitigate the risk of explosive decomposition.[3] This guide provides a comprehensive overview of the safety and handling precautions necessary for the safe use of this compound in a research and development setting.
Hazard Identification and Risk Assessment
A general principle for assessing the stability of organic azides is the carbon-to-nitrogen ratio (C/N). A higher C/N ratio generally indicates greater stability. For this compound (C₆H₁₁BrN₄O₂), the C/N ratio is 1.5. Azides with a C/N ratio between 1 and 3 should be handled with caution, stored at low temperatures, and synthesized or used in limited quantities.[5]
General Hazards of Organic Azides:
-
Explosive Decomposition: Can decompose violently when subjected to heat, shock, friction, or light.
-
Toxicity: The azide ion is toxic and has a toxicity profile similar to cyanide. While the toxicity of this compound is not specifically documented, it should be handled as a potentially toxic substance.
-
Formation of Hydrazoic Acid: Contact with strong acids can produce highly toxic and explosive hydrazoic acid (HN₃).
-
Formation of Heavy Metal Azides: Contact with heavy metals (e.g., copper, lead, silver, mercury) can form highly sensitive and explosive metal azides.
Representative Quantitative Data
The following data is from the Material Safety Data Sheet of a structurally similar compound, tert-butyl (2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamate, and should be used for indicative purposes only.
| Parameter | Representative Value (for a similar compound) |
| Pictogram(s) | No data available |
| Signal Word | No data available |
| Hazard Statement(s) | No data available |
| Precautionary Statement(s) | No data available |
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound.
| PPE Item | Specification |
| Eye Protection | Safety glasses with side shields or safety goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Flame-retardant laboratory coat. |
| Additional Protection | A face shield and blast shield should be used when working with neat compound or on a larger scale. |
Engineering Controls
| Control Measure | Description |
| Fume Hood | All work with this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Blast Shield | A blast shield should be placed in front of the experimental setup, especially when heating or concentrating the compound. |
| Ventilation | Ensure adequate ventilation in the laboratory. |
| Static Control | Use of anti-static mats and grounding straps can mitigate the risk of static discharge, which can be an ignition source for sensitive azides. |
Safe Handling and Storage
Handling
-
Avoid Heat, Shock, and Friction: Do not heat the compound directly unless as part of a carefully controlled reaction protocol. Avoid grinding or subjecting the material to mechanical shock.
-
Use Non-Metal Utensils: Use plastic or ceramic spatulas for weighing and transferring to prevent the formation of shock-sensitive metal azides.
-
Avoid Incompatible Materials: Keep away from strong acids, strong oxidizing agents, and heavy metals.
-
Solvent Choice: Do not use halogenated solvents such as dichloromethane or chloroform, as they can react with azides to form explosive diazidomethane and triazidomethane.
-
Work Scale: Use the smallest feasible quantity of the compound for your experiments.
Storage
| Storage Condition | Recommendation |
| Temperature | Store in a cool, dark place. Refrigeration is recommended. |
| Container | Store in a tightly sealed, clearly labeled container. |
| Incompatibilities | Store away from acids, oxidizing agents, and heavy metals. |
| Light Sensitivity | Protect from light. |
Spill and Waste Management
Spill Response
-
Small Spills: In a fume hood, carefully absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbed material in a labeled, sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the area and contact your institution's EHS department immediately.
Waste Disposal
-
Azide Waste Stream: All waste containing this compound should be collected in a dedicated, labeled hazardous waste container.
-
Do Not Mix with Acidic Waste: Never mix azide-containing waste with acidic waste to prevent the formation of hydrazoic acid.
-
Decontamination: Decontaminate glassware and equipment that have been in contact with the azide. A common method is to rinse with a freshly prepared 10% solution of sodium nitrite in 2M sodium hydroxide, followed by a thorough water rinse.
Experimental Protocols
This compound is primarily used in CuAAC and SPAAC reactions. The following are representative protocols.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the conjugation of an alkyne-containing molecule to this compound.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-coordinating ligand
-
Solvent (e.g., DMF, t-BuOH/H₂O)
Procedure:
-
In a suitable reaction vessel, dissolve the alkyne-functionalized molecule (1.0 equivalent) and this compound (1.1 equivalents) in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.
-
In another vial, prepare a premix of CuSO₄ (0.1 equivalents) and THPTA (0.5 equivalents) in water.
-
To the stirring solution of the alkyne and azide, add the CuSO₄/THPTA premix.
-
Add the sodium ascorbate solution to initiate the reaction.
-
Stir the reaction at room temperature and monitor its progress by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the reaction mixture can be worked up by standard procedures such as extraction and column chromatography.
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a general procedure for the reaction of a cyclooctyne-containing molecule with this compound.
Materials:
-
This compound
-
Cyclooctyne-functionalized molecule (e.g., DBCO, BCN)
-
Solvent (e.g., DMSO, PBS)
Procedure:
-
Dissolve the cyclooctyne-functionalized molecule (1.0 equivalent) in the chosen solvent.
-
Add this compound (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by LC-MS or other suitable methods.
-
SPAAC reactions are typically clean and may not require extensive purification. If necessary, the product can be purified by chromatography.
Visualizations
Safe Handling Workflow for Organic Azides
References
Commercial Availability and Technical Applications of Br-Boc-C2-azido: An In-depth Guide
Introduction:
Br-Boc-C2-azido is a heterobifunctional chemical linker of significant interest to researchers in chemical biology, drug discovery, and materials science. Its unique structure, featuring a terminal azide group, a Boc-protected amine, and a bromoethyl moiety, makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the commercial availability of this compound, its physicochemical properties, and detailed protocols for its application, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs) and in bioconjugation reactions via click chemistry.
Commercial Availability
This compound is readily available from several chemical suppliers, facilitating its use in a wide range of research and development applications. The following table summarizes some of the known commercial sources.
| Supplier |
| MedchemExpress |
| Biorbyt |
| Laibo Chem |
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. The following table summarizes key data for this compound.[1]
| Property | Value |
| CAS Number | 1120364-53-5 |
| Molecular Formula | C₆H₁₀BrN₃O₂ |
| Molecular Weight | 236.07 g/mol |
| Appearance | Not specified in available results |
| Purity | Not specified in available results |
| Solubility | Not specified in available results |
| Stability and Storage | Store at -20°C[1] |
Note: Detailed quantitative data on purity, solubility in various solvents, and long-term stability were not consistently available in the public domain. Researchers are advised to consult the Certificate of Analysis and other technical documentation provided by the specific supplier.
Core Applications
The bifunctional nature of this compound underpins its utility in two primary areas: as a linker for PROTACs and as a reagent for click chemistry.
PROTAC Linker
PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2][3][4] The linker component of a PROTAC is critical for establishing the appropriate spatial orientation of the target protein and the E3 ligase to facilitate this process. This compound serves as a versatile building block for PROTAC linkers. The azide group can be functionalized via click chemistry, while the Boc-protected amine can be deprotected to allow for amide bond formation, and the bromo group can participate in nucleophilic substitution reactions.
Click Chemistry Reagent
The azide moiety of this compound makes it a prime substrate for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. Specifically, it can participate in:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage with a terminal alkyne-containing molecule in the presence of a copper(I) catalyst.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that occurs with strained cyclooctynes, such as DBCO or BCN, and is particularly useful for applications in living systems where copper toxicity is a concern.
Experimental Protocols
The following are detailed methodologies for key experiments involving azide-containing linkers like this compound.
Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the bioconjugation of an azide-containing molecule, such as this compound, to an alkyne-functionalized biomolecule.
Materials:
-
Alkyne-modified biomolecule
-
Azide-containing linker (e.g., this compound)
-
Copper(II) sulfate (CuSO₄)
-
Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper(I)-stabilizing ligand
-
Sodium ascorbate
-
DMSO (Dimethyl sulfoxide)
-
Deionized water
-
Appropriate buffer (e.g., phosphate buffer, pH 7.4)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the azide-containing linker in DMSO.
-
Prepare a 10 mM stock solution of the alkyne-modified biomolecule in an appropriate buffer or water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.
-
Prepare a 10 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of the copper ligand (TBTA or THPTA) in DMSO/t-butanol or water, respectively.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azide-containing linker. The molar ratio will depend on the specific application, but a slight excess of the azide is often used.
-
Add the appropriate buffer to achieve the desired final reaction volume.
-
Premix the CuSO₄ and the copper ligand in a separate tube before adding to the reaction mixture. A 1:5 molar ratio of copper to ligand is common.
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.
-
-
Reaction and Incubation:
-
Vortex the reaction mixture gently to ensure thorough mixing.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction time may need to be optimized. For less reactive substrates, incubation can be extended overnight.
-
-
Purification:
-
Purify the resulting conjugate using a method appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or HPLC.
-
Protocol 2: PROTAC-Mediated Protein Degradation Assay via Western Blot
This protocol outlines a typical workflow to assess the efficacy of a newly synthesized PROTAC in degrading its target protein within a cellular context.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC. Include a vehicle-only control.
-
Incubate the cells for a desired period (e.g., 4, 8, 16, 24 hours) at 37°C in a CO₂ incubator.
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice to lyse the cells.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding sample loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.
-
Perform the same steps for the loading control antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. This data can be used to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) of the PROTAC.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the application of this compound.
Caption: PROTAC Mechanism of Action.
Caption: PROTAC Evaluation Workflow.
References
The Azide Functional Group: A Linchpin in Click Chemistry for Advanced Scientific Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of click chemistry has revolutionized the landscape of chemical biology, drug discovery, and materials science by providing a suite of reactions that are rapid, efficient, and biocompatible. At the heart of many of these powerful transformations lies the azide functional group (-N₃). Its unique combination of stability, selectivity, and reactivity has established it as an indispensable tool for scientists seeking to construct complex molecular architectures with precision and ease. This technical guide provides a comprehensive overview of the azide group's central role in click chemistry, with a focus on its practical applications, experimental considerations, and the quantitative aspects that govern its utility.
The Azide Functional Group: Properties and Synthesis
The azide group is a linear, 1,3-dipolar functional group that is remarkably stable toward a wide range of chemical conditions, yet poised for highly specific "click" reactions. This bioorthogonality is a key feature, as azides are largely unreactive with the vast majority of biological molecules, ensuring that chemical modifications occur only at the intended sites.
Synthesis of Organic Azides
The preparation of organic azides is a critical first step for their use in click chemistry. A variety of reliable methods exist for the synthesis of both alkyl and aryl azides.
1.1.1. Synthesis of Alkyl Azides: A common and efficient method for preparing alkyl azides is through the nucleophilic substitution of alkyl halides or sulfonates with an azide salt, such as sodium azide (NaN₃). This Sₙ2 reaction is typically carried out in polar aprotic solvents like DMSO or DMF.
1.1.2. Synthesis of Aryl Azides: Aryl azides are typically synthesized from aryl amines. The amine is first converted to a diazonium salt, which is then displaced by an azide ion.
The Core of Click Chemistry: Azide-Alkyne Cycloadditions
The most prominent application of the azide group in click chemistry is its participation in [3+2] cycloaddition reactions with alkynes to form stable triazole rings. Two main variants of this reaction are widely used: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential click reaction, characterized by its high yields, mild reaction conditions, and exceptional reliability.[1] It involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst to exclusively form the 1,4-disubstituted triazole isomer.[2] The reaction is often carried out in aqueous solutions and is tolerant of a wide range of functional groups, making it ideal for bioconjugation applications.[1]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential cytotoxicity of the copper catalyst in living systems, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[3] This reaction utilizes a strained cyclooctyne, which reacts readily with an azide without the need for a metal catalyst. The relief of ring strain provides the driving force for the reaction, allowing it to proceed efficiently at physiological temperatures.[3]
Quantitative Data on Azide-Alkyne Cycloadditions
The efficiency of click chemistry reactions is a key consideration for their application. The following tables summarize quantitative data on the yields and kinetics of CuAAC and SPAAC reactions.
Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Yields with Various Substrates
| Azide Substrate | Alkyne Substrate | Catalyst/Ligand | Solvent | Yield (%) | Reference |
| Benzyl Azide | Phenylacetylene | CuI | neat | 95 | |
| 4-Nitrophenyl Azide | Phenylacetylene | CuI | neat | 98 | |
| 1-Azidohexane | 1-Heptyne | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 91 | |
| 4-Azidoaniline | Propargyl Alcohol | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 88 | |
| Glycosyl Azide | Propargyl-functionalized molecule | CuI/L-proline | Glycerol | 93 | |
| Aryl Azide (in situ generated) | Terminal Alkyne | CuI | 1ChCl/2Gly | 40-88 |
Table 2: Kinetic and Stability Data for Common Cyclooctynes in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Stability | Key Features | Reference |
| DIBO | 0.31 | High | Fast reaction rates and excellent stability. | |
| BCN-OH (endo) | 0.1 - 0.6 | Moderate | High reactivity and small size. The endo isomer is more reactive. | |
| DBCO | ~0.1 | High | Widely used due to a good balance of reactivity and stability. | |
| DIFO | 0.076 | High | Difluorination enhances stability. |
Experimental Protocols
Detailed methodologies for the synthesis of azides and the execution of click chemistry reactions are provided below.
Protocol for Synthesis of Alkyl Azides via Nucleophilic Substitution
Objective: To synthesize 1-azidohexane from 1-bromohexane.
Materials:
-
1-Bromohexane
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-bromohexane (1.0 eq) in DMSO.
-
Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.
-
Stir the mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-azidohexane. Caution: Do not distill low molecular weight alkyl azides due to their explosive nature.
Protocol for Synthesis of Aryl Azides from Anilines
Objective: To synthesize an aryl azide from the corresponding aniline.
Materials:
-
Substituted aniline (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl, 3-4 eq)
-
Sodium Nitrite (NaNO₂) (1.0-1.2 eq)
-
Sodium Azide (NaN₃) (1.0-1.2 eq)
-
Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Aniline Dissolution: In a round-bottom flask, dissolve the aniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3-4 eq) and deionized water.
-
Cooling: Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
-
Diazotization: Dissolve sodium nitrite (1.0-1.2 eq) in a minimal amount of deionized water. Slowly add this solution dropwise to the cold aniline solution, maintaining the temperature below 5 °C.
-
Azidation: In a separate flask, dissolve sodium azide (1.0-1.2 eq) in deionized water and cool to 0-5 °C. Slowly add the cold diazonium salt solution to the sodium azide solution.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Extract the reaction mixture with DCM or EtOAc. Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude aryl azide. If necessary, purify further by column chromatography. Safety Precautions: Aryl azides are potentially explosive. Avoid heat, friction, and shock. Sodium azide is highly toxic.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To perform a general solution-phase CuAAC reaction.
Materials:
-
Azide (1.0 equivalent)
-
Terminal alkyne (1.0-1.2 equivalents)
-
Solvent (e.g., 1:1 t-BuOH/H₂O or DMF)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)
-
Ligand (e.g., THPTA or TBTA) stock solution (optional but recommended)
Procedure:
-
Dissolve the azide and alkyne in the chosen solvent in a reaction vessel.
-
If using a ligand, add it to the reaction mixture.
-
Add the CuSO₄ stock solution to a final concentration of 1-5 mol%.
-
Add the sodium ascorbate stock solution to a final concentration of 5-10 mol%.
-
Stir the reaction at room temperature for 1-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, purify the product via standard methods such as extraction or column chromatography.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO
Objective: To label an azide-modified protein with a DBCO-functionalized fluorescent dye.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS)
-
DBCO-functionalized fluorescent dye stock solution in DMSO
-
Size-exclusion chromatography column
Procedure:
-
To the solution of the azide-modified protein, add the DBCO-functionalized fluorescent dye stock solution to a final concentration of 2-10 fold molar excess over the protein. The final DMSO concentration should typically be below 10%.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, protected from light.
-
Monitor the reaction progress if possible (e.g., by SDS-PAGE if there is a sufficient mass shift).
-
Upon completion, remove the excess unreacted dye by size-exclusion chromatography.
Visualizing Workflows and Pathways
Graphviz diagrams are provided to illustrate key experimental workflows and logical relationships in the application of azide-based click chemistry.
Caption: Workflow for protein labeling using click chemistry.
Caption: In situ click chemistry for drug lead discovery.
Conclusion
The azide group's remarkable utility in click chemistry has firmly cemented its place as a cornerstone of modern chemical and biological research. Its ability to participate in highly efficient and selective cycloaddition reactions has empowered scientists to construct complex molecules, probe biological systems with unprecedented precision, and accelerate the discovery of new therapeutics. The continued development of novel azide-containing reagents and new click-type reactions promises to further expand the already vast applications of this versatile functional group.
References
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using Br-Boc-C2-azido Linker
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the Br-Boc-C2-azido linker. The protocol is exemplified through the synthesis of a BRD4-targeting PROTAC, a well-established target in oncology. This bifunctional linker allows for a modular and efficient assembly of the final PROTAC molecule through a combination of nucleophilic substitution and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.
Introduction to PROTAC Technology and the this compound Linker
PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] This event-driven, catalytic mechanism offers a powerful strategy to eliminate disease-causing proteins. A PROTAC molecule is composed of three key components: a ligand for the POI, a ligand for an E3 ligase, and a linker that connects the two.
The this compound linker is a versatile building block for PROTAC synthesis. It features:
-
A bromo group for covalent attachment to the POI ligand, typically through nucleophilic substitution with functional groups like phenols or amines.
-
A Boc-protected amine , which after deprotection, allows for the coupling of the E3 ligase ligand.
-
An azido group that enables the highly efficient and specific CuAAC click chemistry reaction for the final ligation step with an alkyne-functionalized molecule.[2][]
This modular design allows for the convergent synthesis of PROTAC libraries with varying linker lengths and compositions to optimize degradation efficacy.[4][5]
Synthesis Workflow and Signaling Pathway
The overall synthetic strategy involves a three-step process:
-
Attachment of the POI Ligand: The POI ligand is conjugated to the bromo-end of the linker.
-
Boc Deprotection: The Boc protecting group is removed to reveal a free amine.
-
Coupling of the E3 Ligase Ligand via Click Chemistry: The E3 ligase ligand, functionalized with a terminal alkyne, is coupled to the azide-containing intermediate.
The synthesized PROTAC then acts by inducing the formation of a ternary complex between the target protein and the E3 ligase, leading to target protein degradation.
Experimental Protocols
This section details the synthesis of a BRD4-targeting PROTAC using (+)-JQ1 as the POI ligand and a pomalidomide derivative as the E3 ligase ligand.
Protocol 1: Synthesis of JQ1-C2-azido-Boc Intermediate
This step involves the nucleophilic substitution of the bromide on the linker with the phenolic hydroxyl group of (+)-JQ1.
Reagents and Materials:
-
(+)-JQ1
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
-
Nitrogen atmosphere setup
Procedure:
-
Dissolve (+)-JQ1 (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add K₂CO₃ (3.0 eq) to the solution and stir for 30 minutes at room temperature.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with EtOAc.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the JQ1-C2-azido-Boc intermediate.
Protocol 2: Boc Deprotection of JQ1-C2-azido-Boc Intermediate
This step removes the Boc protecting group to yield a free amine for the subsequent click reaction.
Reagents and Materials:
-
JQ1-C2-azido-Boc intermediate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the JQ1-C2-azido-Boc intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA.
-
The resulting amine intermediate (as a TFA salt) is used in the next step without further purification.
Protocol 3: Synthesis of the Final PROTAC via CuAAC Click Chemistry
This final step couples the azide-functionalized JQ1 intermediate with an alkyne-functionalized pomalidomide ligand.
Reagents and Materials:
-
JQ1-C2-azido-amine intermediate (TFA salt)
-
Pomalidomide-alkyne (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.3 eq)
-
Solvent mixture (e.g., t-BuOH/H₂O or DMF)
-
Standard glassware for organic synthesis
Procedure:
-
In a reaction vial, dissolve the JQ1-C2-azido-amine intermediate and pomalidomide-alkyne in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the sodium ascorbate solution to the reaction mixture.
-
Add a solution of copper(II) sulfate pentahydrate in water to the reaction mixture.
-
Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours and can be monitored by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following tables summarize representative quantitative data for the synthesis and activity of a BRD4-targeting PROTAC, compiled from various literature sources for similar compounds.
Table 1: Summary of Synthetic Yields and Purity
| Step | Product | Typical Yield (%) | Purity (%) (by HPLC) |
| 1. JQ1 Conjugation | JQ1-C2-azido-Boc | 60-80 | >95 |
| 2. Boc Deprotection | JQ1-C2-azido-amine | >95 (crude) | Used directly |
| 3. CuAAC Click Chemistry | Final BRD4-targeting PROTAC | 50-70 | >98 |
Table 2: Characterization and Biological Activity of the Final PROTAC
| Parameter | Description | Typical Value |
| Molecular Weight | Calculated molecular weight of the final PROTAC. | 800-1000 g/mol |
| ¹H NMR, ¹³C NMR, HRMS | Spectroscopic data to confirm the structure and identity of the final PROTAC. | Conforms to structure |
| DC₅₀ (Degradation Concentration 50) | The concentration of the PROTAC that induces 50% degradation of the target protein. | 1-100 nM |
| Dₘₐₓ (Maximum Degradation) | The maximum percentage of target protein degradation achieved by the PROTAC. | >90% |
| Cell Line for Activity Assay | The human cell line used to determine the biological activity of the PROTAC (e.g., for BRD4 degradation). | MV4-11, HeLa, 22Rv1 |
Conclusion
The this compound linker provides a robust and flexible platform for the synthesis of PROTACs. The combination of nucleophilic substitution and click chemistry allows for a modular and efficient approach to generate diverse PROTAC libraries. The detailed protocols and representative data presented here serve as a valuable resource for researchers in the field of targeted protein degradation. Further optimization of the linker length and composition may be necessary to achieve optimal degradation efficacy for different target proteins.
References
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Azidoethyl 2-bromoisobutyrate in Copper-Catalyzed Click Chemistry (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the effective utilization of 2-Azidoethyl 2-bromoisobutyrate, a versatile bifunctional reagent, in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This reagent is a valuable tool for the synthesis of complex molecular architectures, particularly in the fields of bioconjugation, drug delivery, and materials science.
Introduction to 2-Azidoethyl 2-bromoisobutyrate
2-Azidoethyl 2-bromoisobutyrate (formerly sometimes referred to as Br-Boc-C2-azido) is a chemical compound with the CAS number 1120364-53-5. It possesses two key functional groups that enable orthogonal ligation strategies:
-
An Azide Group (-N₃): This moiety readily participates in CuAAC reactions with terminal alkynes, forming a stable triazole linkage.
-
A 2-Bromoisobutyrate Group: This functional group acts as an efficient initiator for Atom Transfer Radical Polymerization (ATRP), allowing for the controlled growth of polymer chains.
This bifunctionality makes it an ideal linker for constructing well-defined polymer-biomolecule conjugates, functionalized polymers, and other advanced materials. The ability to first synthesize a polymer via ATRP and then conjugate it to another molecule via CuAAC offers a high degree of control over the final product's structure and properties.
Key Applications
The unique structure of 2-Azidoethyl 2-bromoisobutyrate lends itself to a variety of applications in research and drug development:
-
Synthesis of Polymer-Protein Conjugates: Polymers can be grown from the 2-bromoisobutyrate initiator, and the terminal azide group can then be used to "click" the polymer to an alkyne-modified protein. This is a common strategy to improve the pharmacokinetic properties and stability of therapeutic proteins.
-
Development of Drug Delivery Systems: The combination of ATRP and CuAAC allows for the creation of sophisticated drug delivery vehicles. For instance, a biocompatible polymer can be synthesized and subsequently conjugated to a targeting ligand or a therapeutic agent.
-
Surface Functionalization: The azide group can be used to immobilize polymers or other molecules onto alkyne-functionalized surfaces, creating materials with tailored properties for applications in biosensors, medical devices, and cell culture.
-
Formation of Block Copolymers: The azide group can be used to link a polymer chain grown via ATRP to another polymer chain synthesized by a different method, leading to the formation of well-defined block copolymers.
Experimental Protocols
The following are generalized protocols for the use of 2-Azidoethyl 2-bromoisobutyrate in CuAAC reactions. Optimization may be required depending on the specific alkyne substrate and the desired product.
General Protocol for CuAAC Reaction
This protocol describes a typical CuAAC reaction in an aqueous/organic solvent mixture, suitable for many small molecule and polymer applications.
Materials:
-
2-Azidoethyl 2-bromoisobutyrate
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a copper-chelating ligand
-
Solvent (e.g., a mixture of water and a co-solvent like DMSO, DMF, or t-BuOH)
-
Nitrogen or Argon gas for deoxygenation
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of 2-Azidoethyl 2-bromoisobutyrate in DMSO or DMF.
-
Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.
-
Prepare a 100 mM stock solution of sodium ascorbate in deoxygenated water. This solution should be prepared fresh.
-
Prepare a 20 mM stock solution of CuSO₄ in deoxygenated water.
-
Prepare a 50 mM stock solution of THPTA or TBTA in DMSO or water.
-
-
Reaction Setup:
-
In a reaction vial, add the alkyne-functionalized molecule to the desired final concentration in the chosen solvent system.
-
Add 2-Azidoethyl 2-bromoisobutyrate to the reaction mixture, typically in a 1.1 to 1.5 molar excess relative to the alkyne.
-
Add the copper-chelating ligand (THPTA or TBTA) to the mixture. A common final concentration is 5 times the concentration of CuSO₄.
-
Add the CuSO₄ solution to the reaction mixture.
-
Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen.
-
-
Initiation and Reaction:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of CuSO₄.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be purified by various methods depending on the product's properties, including precipitation, extraction, dialysis, or chromatography.
-
To remove the copper catalyst, the mixture can be passed through a copper-chelating resin or treated with a copper scavenger.
-
Protocol for Bioconjugation to an Alkyne-Modified Protein
This protocol is adapted for the conjugation of a molecule containing 2-Azidoethyl 2-bromoisobutyrate to a protein that has been functionalized with a terminal alkyne.
Materials:
-
2-Azidoethyl 2-bromoisobutyrate-containing molecule
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Deoxygenated buffer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the 2-Azidoethyl 2-bromoisobutyrate-containing molecule in a water-miscible organic solvent (e.g., DMSO).
-
Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in deoxygenated water), sodium ascorbate (e.g., 100 mM in deoxygenated water), and THPTA (e.g., 50 mM in deoxygenated water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein solution with the 2-Azidoethyl 2-bromoisobutyrate-containing molecule. The azide component is typically used in excess (e.g., 10-50 fold molar excess) to drive the reaction to completion.
-
Prepare a premix of CuSO₄ and THPTA in a 1:5 molar ratio in deoxygenated buffer.
-
Add the CuSO₄/THPTA premix to the protein-azide mixture. The final concentration of CuSO₄ is typically in the range of 50-250 µM.
-
Gently mix the solution.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature or 4°C for 1-2 hours. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
-
Purification:
-
The resulting protein conjugate can be purified from excess reagents using size-exclusion chromatography, dialysis, or spin filtration.
-
The removal of copper is crucial for biological applications and can be facilitated by the inclusion of a copper-chelating agent like EDTA in the purification buffers.
-
Quantitative Data
The efficiency of CuAAC reactions using 2-Azidoethyl 2-bromoisobutyrate is generally high, with yields often exceeding 90% under optimized conditions. The following tables provide representative quantitative data for typical CuAAC reactions.
Table 1: General CuAAC Reaction Parameters
| Parameter | Recommended Range | Notes |
| Azide:Alkyne Molar Ratio | 1.1:1 to 5:1 | A slight excess of the azide component is often used to ensure complete conversion of the alkyne. |
| Copper(I) Catalyst | 1-10 mol% | Typically generated in situ from CuSO₄ and sodium ascorbate. |
| Ligand:Copper Ratio | 2:1 to 5:1 | Ligands like THPTA or TBTA accelerate the reaction and protect the biomolecules from oxidative damage. |
| Reducing Agent (Sodium Ascorbate) | 5-10 equivalents relative to Cu(II) | A fresh solution should always be used. |
| Reaction Temperature | Room Temperature (20-25°C) | Mild reaction conditions are a hallmark of click chemistry. |
| Reaction Time | 1 - 4 hours | Reaction progress should be monitored. |
| Typical Yield | > 90% | Highly dependent on the specific substrates and reaction conditions. |
Table 2: Bioconjugation Reaction Parameters
| Parameter | Recommended Concentration | Notes |
| Alkyne-Protein Concentration | 1 - 50 µM | Lower concentrations may require longer reaction times or higher excess of reagents. |
| Azide Compound Concentration | 10 - 50 fold molar excess | To drive the reaction to completion, especially at low protein concentrations. |
| CuSO₄ Concentration | 50 - 250 µM | Higher concentrations can sometimes lead to protein precipitation. |
| THPTA Concentration | 250 - 1250 µM | A 5-fold excess relative to CuSO₄ is common. |
| Sodium Ascorbate Concentration | 1 - 5 mM | |
| Reaction Time | 1 - 2 hours | |
| Typical Conjugation Efficiency | > 80% | Can be assessed by SDS-PAGE, mass spectrometry, or functional assays. |
Visualizing the Workflow: Synthesis of a Polymer-Drug Conjugate
The bifunctional nature of 2-Azidoethyl 2-bromoisobutyrate is powerfully illustrated in the synthesis of polymer-drug conjugates. The following diagram outlines a typical experimental workflow.
Caption: Workflow for synthesizing a polymer-drug conjugate.
Conclusion
2-Azidoethyl 2-bromoisobutyrate is a powerful and versatile tool for researchers and drug development professionals. Its ability to act as both an ATRP initiator and a substrate for CuAAC reactions enables the straightforward synthesis of well-defined and complex macromolecules. The protocols and data presented here provide a solid foundation for the successful implementation of this reagent in a wide range of applications, from fundamental research to the development of novel therapeutics and advanced materials. As with any chemical reaction, optimization of the conditions for each specific application is recommended to achieve the best results.
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Br-Boc-C2-azido
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that has revolutionized bioconjugation, drug development, and in vivo imaging.[1][][3] This copper-free click chemistry reaction involves the cycloaddition of a strained cyclooctyne with an azide to form a stable triazole linkage.[3][4] The biocompatibility, high specificity, and rapid reaction kinetics at physiological conditions make SPAAC an ideal tool for labeling and modifying biomolecules in complex biological environments without the need for cytotoxic copper catalysts.
Br-Boc-C2-azido is a versatile alkyl/ether-based PROTAC linker that features a terminal azide group, making it a suitable reagent for SPAAC reactions. It can be readily conjugated with molecules containing strained alkyne moieties, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to facilitate the synthesis of PROTACs and other molecular probes. These application notes provide detailed protocols for utilizing this compound in SPAAC reactions for bioconjugation and labeling purposes.
Key Features of SPAAC Reactions:
-
Copper-Free: Eliminates the cytotoxicity associated with copper catalysts, making it ideal for live-cell imaging and in vivo applications.
-
Mild, Physiological Conditions: Proceeds efficiently at physiological temperature and pH, preserving the integrity of sensitive biomolecules.
-
High Specificity and Efficiency: The reaction is highly selective for azides and strained alkynes, avoiding side reactions with other functional groups found in biological systems.
-
Versatile Compatibility: Applicable to a wide range of biomolecules, including proteins, peptides, nucleic acids, and small molecules.
Applications in Research and Drug Development
SPAAC has a broad range of applications, demonstrating its versatility in various scientific disciplines:
-
Biomolecule Labeling: Enables the precise tracking and visualization of biomolecules in living cells and tissues.
-
Drug Development: Accelerates the synthesis and testing of therapeutic compounds, including the development of targeted drug delivery systems.
-
PROTAC Synthesis: this compound is a key component in the modular synthesis of Proteolysis Targeting Chimeras (PROTACs).
-
In Vivo Imaging: Facilitates non-invasive imaging of biological processes in living organisms.
-
Glycobiology: Used for metabolic labeling and studying glycoconjugates.
Experimental Protocols
The following protocols provide a general framework for performing SPAAC reactions with this compound. Optimization of reaction conditions, such as reactant concentrations, temperature, and incubation time, may be necessary for specific applications.
Protocol 1: General Procedure for Labeling a DBCO-Functionalized Molecule with this compound
This protocol outlines the steps for conjugating this compound to a molecule functionalized with a dibenzocyclooctyne (DBCO) group.
Materials:
-
This compound
-
DBCO-functionalized molecule of interest
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or another suitable aqueous buffer.
-
Organic co-solvent (if needed for solubility): Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Analytical and purification equipment: RP-HPLC, LC-MS, or other suitable chromatography systems.
Procedure:
-
Dissolve Reactants:
-
Dissolve the DBCO-functionalized molecule in the reaction buffer to a final concentration of 1-10 mM. If solubility is an issue, a minimal amount of an organic co-solvent like DMSO can be used.
-
Dissolve this compound in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of this compound is typically recommended.
-
-
Reaction Incubation:
-
Mix the solutions of the DBCO-functionalized molecule and this compound.
-
Incubate the reaction mixture at room temperature (25°C) or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and reactivity.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction using analytical techniques such as LC-MS or RP-HPLC to observe the formation of the triazole product.
-
-
Purification:
-
Once the reaction is complete, purify the final conjugate using an appropriate method, such as reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Protocol 2: Labeling of an Azide-Modified Protein with a Cyclooctyne Probe
This protocol describes the labeling of a protein that has been metabolically or chemically modified to contain an azide group, using a cyclooctyne-functionalized probe. While this protocol uses a generic azide-modified protein, the principles can be applied when this compound is part of a larger construct being attached to a protein.
Materials:
-
Azide-modified protein
-
Cyclooctyne-functionalized probe (e.g., DBCO-PEG-Biotin, DBCO-Fluorophore)
-
Reaction Buffer: PBS pH 7.4 or other biocompatible buffer.
-
Purification method: Size-exclusion chromatography (SEC) or dialysis to remove unreacted probe.
Procedure:
-
Prepare Protein Solution:
-
Dissolve the azide-modified protein in the reaction buffer to a concentration of 1-5 mg/mL.
-
-
Prepare Probe Solution:
-
Dissolve the cyclooctyne-functionalized probe in a minimal amount of DMSO and then add it to the protein solution. A 10-20 fold molar excess of the probe is often used.
-
-
Reaction Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature or 37°C. For live cell labeling, incubation times may vary.
-
-
Purification:
-
Remove the excess, unreacted probe by SEC or dialysis.
-
-
Analysis:
-
Analyze the labeled protein using SDS-PAGE. The labeled protein can be visualized by Coomassie blue staining or by fluorescence imaging if a fluorescent probe was used.
-
Quantitative Data
The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne and the azide. The table below summarizes reported second-order rate constants for various cyclooctynes with benzyl azide, providing a reference for expected reaction kinetics.
| Cyclooctyne Derivative | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference Compound | Solvent |
| [9+1]CPP | 2.2 x 10⁻³ | Benzyl azide | Deuterated DMSO |
| [11+1]CPP | 4.5 x 10⁻⁴ | Benzyl azide | Deuterated DMSO |
| Sulfo-DBCO-amine | 0.32–0.85 | 3-azido-L-alanine | PBS (pH 7) |
| Sulfo-DBCO-amine | 0.55–1.22 | 3-azido-L-alanine | HEPES (pH 7) |
| Tetra-fluorinated aromatic azide | 3.60 | Cyclooctyne | CD₃OD |
Table 1: Comparison of SPAAC reaction kinetics for different cyclooctynes and azides. Rates can vary based on the specific azide structure, solvent, pH, and temperature.
Diagrams
SPAAC Reaction Mechanism
Caption: SPAAC Reaction Mechanism.
Experimental Workflow for Bioconjugation
Caption: Workflow for bioconjugation.
Logical Relationship in Pre-targeted In Vivo Imaging
Caption: Pre-targeted imaging workflow.
References
Application Notes and Protocols for Linking Proteins with Br-Boc-C2-azido
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the covalent linking of proteins using the heterobifunctional linker, Br-Boc-C2-azido. This reagent is particularly useful in the construction of complex bioconjugates, such as Proteolysis Targeting Chimeras (PROTACs), where precise linkage of a target protein to another molecule is required. The linker contains two key functional groups: a bromo group for the initial covalent attachment to a protein and a terminal azide for subsequent bioorthogonal "click" chemistry.
The overall strategy involves a two-step process:
-
Protein Alkylation: The bromoacetyl group of this compound reacts with nucleophilic residues on the protein surface, primarily the thiol group of cysteine residues, via an S-alkylation reaction. This step introduces the azide functionality onto the protein.
-
Azide-Alkyne Cycloaddition: The azide-modified protein is then conjugated to a molecule containing a terminal alkyne or a strained alkyne via either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), respectively.
These application notes provide detailed protocols for both steps, along with recommendations for reaction optimization and analysis of the final conjugate.
Data Presentation: Quantitative Parameters for Protein Linking
The efficiency of each step is crucial for the successful synthesis of the desired bioconjugate. The following tables summarize key quantitative parameters that should be considered and optimized.
Table 1: Alkylation of Target Protein with this compound
| Parameter | Recommended Range | Notes |
| Molar Ratio (Linker:Protein) | 5:1 to 50:1 | The optimal ratio is protein-dependent and should be determined empirically. Higher ratios can lead to multiple modifications. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics but may also increase aggregation. |
| pH | 7.5 - 8.5 | Slightly basic pH facilitates the deprotonation of cysteine thiols, increasing their nucleophilicity. |
| Temperature | Room Temperature (20-25°C) | Higher temperatures can increase reaction rate but may also lead to protein denaturation. |
| Reaction Time | 1 - 4 hours | Monitor reaction progress by LC-MS to determine the optimal time. |
| Expected Degree of Labeling (DOL) | 0.5 - 2.0 | The DOL is highly dependent on the number of accessible cysteine residues and reaction conditions. This should be determined by mass spectrometry. |
Table 2: Azide-Alkyne Cycloaddition (CuAAC and SPAAC)
| Parameter | CuAAC | SPAAC | Notes |
| Molar Ratio (Alkyne-Molecule:Azide-Protein) | 1.5:1 to 10:1 | 1.5:1 to 5:1 | A slight excess of the alkyne-containing molecule is typically used to drive the reaction to completion. |
| Copper(I) Source (for CuAAC) | CuSO₄ with a reducing agent (e.g., sodium ascorbate) | N/A | Freshly prepared reducing agent is critical for efficient catalysis. |
| Copper Concentration (for CuAAC) | 50 - 250 µM | N/A | Higher concentrations can damage proteins; the use of a copper-chelating ligand is recommended. |
| Ligand (for CuAAC) | THPTA, TBTA | N/A | Ligands stabilize the Cu(I) oxidation state and increase reaction efficiency. |
| Strained Alkyne (for SPAAC) | DBCO, BCN | N/A | DBCO is generally more reactive than BCN. |
| pH | 6.5 - 8.0 | 7.0 - 8.0 | CuAAC is less sensitive to pH than the initial alkylation step. |
| Temperature | Room Temperature (20-25°C) | 4°C to Room Temperature | SPAAC can be performed at lower temperatures to maintain the stability of sensitive biomolecules. |
| Reaction Time | 1 - 12 hours | 1 - 24 hours | Reaction progress should be monitored by SDS-PAGE or mass spectrometry. |
| Expected Conjugation Efficiency | > 90% | > 85% | Both methods are highly efficient when optimized. |
Experimental Protocols
Protocol 1: Alkylation of Target Protein with this compound
This protocol describes the covalent attachment of the this compound linker to a protein containing accessible cysteine residues.
Materials:
-
Target protein containing at least one cysteine residue
-
This compound
-
Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., PD-10)
Procedure:
-
Protein Preparation:
-
Dissolve the target protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the protein has disulfide bonds that need to be reduced to expose cysteine thiols, add TCEP to a final concentration of 1-5 mM. Incubate at room temperature for 1 hour.
-
Remove the excess TCEP using a desalting column equilibrated with Reaction Buffer.
-
-
Linker Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Alkylation Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold molar excess).
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
-
Quenching:
-
Add a quenching reagent (e.g., L-cysteine to a final concentration of 10 mM) to react with any unreacted this compound. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove the excess linker and quenching reagent by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
-
Analysis:
-
Determine the degree of labeling (DOL) by mass spectrometry (MALDI-TOF or ESI-MS). The mass of the protein will increase by the mass of the linker for each modification.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide-modified protein to a terminal alkyne-containing molecule.
Materials:
-
Azide-modified protein (from Protocol 1)
-
Alkyne-containing molecule of interest
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Desalting columns or other protein purification systems
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein and the alkyne-containing molecule in the Reaction Buffer. A 1.5- to 10-fold molar excess of the alkyne-molecule is recommended.[1]
-
Add the THPTA stock solution to a final concentration of 1 mM.
-
Add the CuSO₄ stock solution to a final concentration of 100 µM.
-
-
Initiation of Reaction:
-
Add the freshly prepared sodium ascorbate stock solution to a final concentration of 2 mM to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing. Protect the reaction from light.
-
-
Purification:
-
Purify the protein conjugate using a desalting column, dialysis, or affinity chromatography to remove excess reagents and the copper catalyst.
-
-
Analysis:
-
Analyze the final conjugate by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the protein.
-
Confirm the identity and purity of the conjugate by mass spectrometry.
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of the azide-modified protein to a molecule containing a strained alkyne, such as dibenzocyclooctyne (DBCO).
Materials:
-
Azide-modified protein (from Protocol 1)
-
DBCO-containing molecule of interest
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Desalting columns or other protein purification systems
Procedure:
-
Reaction Setup:
-
Dissolve the DBCO-containing molecule in a minimal amount of DMSO.
-
In a microcentrifuge tube, combine the azide-modified protein and the DBCO-containing molecule in the Reaction Buffer. A 1.5- to 5-fold molar excess of the DBCO-molecule is recommended. The final DMSO concentration should be kept below 10% (v/v).
-
-
Incubation:
-
Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours with gentle mixing.
-
-
Purification:
-
Purify the protein conjugate using a desalting column, dialysis, or affinity chromatography to remove excess reagents.
-
-
Analysis:
-
Analyze the final conjugate by SDS-PAGE, looking for a molecular weight shift.
-
Confirm the final product by mass spectrometry.
-
Mandatory Visualization
Caption: Workflow for linking proteins using this compound.
References
Application Notes and Protocols for Br-Boc-C2-azido as a Linker in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Br-Boc-C2-azido as a versatile linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs) in the field of targeted protein degradation (TPD). This document outlines the synthesis of PROTACs incorporating this linker, along with detailed protocols for their evaluation, including the assessment of degradation efficiency, ternary complex formation, and cellular permeability.
Introduction to this compound in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1][2] A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable and productive ternary complex between the POI and the E3 ligase.[]
This compound is an alkyl/ether-based PROTAC linker that offers a convenient and efficient means of synthesizing PROTACs.[1] The key features of this linker are:
-
A Bromo (Br) group: This serves as a reactive handle for conjugation to a POI ligand, typically through nucleophilic substitution.
-
A Boc-protected amine (Boc): The tert-butyloxycarbonyl (Boc) protecting group allows for the sequential and controlled attachment of the E3 ligase ligand after the POI ligand has been conjugated.
-
A C2 alkyl chain: This provides a short, defined spacing element between the two ligands.
-
An Azido (N3) group: This functional group enables the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for highly efficient and specific conjugation to an alkyne-modified ligand.[1] This modular approach facilitates the rapid synthesis of PROTAC libraries with diverse functionalities.
Data Presentation: Performance of PROTACs with Varying Linkers
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | 7 | No Degradation | - |
| Alkyl/Ether | 12 | Submicromolar | >90 |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
| Table 1: Impact of Linker Length on the Degradation of Tank-binding kinase 1 (TBK1). |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound Linker (General Procedure)
This protocol describes a general two-step approach for synthesizing a PROTAC using the this compound linker, involving initial conjugation to a POI ligand followed by deprotection and coupling to an E3 ligase ligand.
Step 1: Conjugation of this compound to the POI Ligand
-
Reaction Setup: Dissolve the POI ligand (containing a suitable nucleophile, e.g., a phenol or amine) (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).
-
Base Addition: Add a suitable base (e.g., potassium carbonate or triethylamine, 2-3 eq) to the reaction mixture and stir at room temperature for 30 minutes.
-
Linker Addition: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the POI-linker intermediate.
Step 2: Deprotection and Coupling to the E3 Ligase Ligand
-
Boc Deprotection: Dissolve the POI-linker intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 1:1 v/v) and stir at room temperature for 1-2 hours.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate with DCM (3x) to ensure complete removal of TFA. The resulting amine is typically used in the next step without further purification.
-
Amide Coupling: Dissolve the E3 ligase ligand (containing a carboxylic acid) (1.0 eq) and a peptide coupling reagent (e.g., HATU, 1.2 eq) in anhydrous DMF. Add a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA, 3.0 eq) and stir for 15 minutes to activate the carboxylic acid.
-
Final PROTAC Synthesis: Add the deprotected POI-linker intermediate to the activated E3 ligase ligand solution and stir at room temperature for 4-12 hours.
-
Work-up and Purification: Upon completion, dilute the reaction with an organic solvent, wash with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer, filter, and concentrate. Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).
Protocol 2: Determination of Target Protein Degradation (DC50 and Dmax) by Western Blot
This protocol details the quantification of PROTAC-induced protein degradation to determine the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Materials:
-
Cell line expressing the target protein
-
Cell culture medium and supplements
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is 0.1 nM to 10 µM. Include a vehicle-only control.
-
Incubation: Treat the cells with the PROTAC dilutions and incubate for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Protocol 3: Ternary Complex Formation Assay using NanoBRET™
This protocol describes the use of the NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay to monitor the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-POI fusion and HaloTag®-E3 ligase fusion
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET® 618 Ligand
-
NanoBRET® Nano-Glo® Substrate
-
PROTAC stock solution (in DMSO)
-
White, 96- or 384-well assay plates
Procedure:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors.
-
Cell Seeding: Seed the transfected cells into assay plates.
-
HaloTag® Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate to allow labeling of the HaloTag®-E3 ligase fusion protein.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC and add them to the wells. Include a vehicle control.
-
Substrate Addition: Add the NanoBRET® Nano-Glo® Substrate to all wells.
-
BRET Measurement: Measure the donor (NanoLuc®) and acceptor (HaloTag® 618) emission signals using a luminometer capable of detecting BRET.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Protocol 4: Cellular Permeability Assessment using Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict the passive permeability of a compound across a lipid membrane, providing an early indication of its potential for cellular uptake.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
Phosphate-buffered saline (PBS)
-
PROTAC stock solution (in DMSO)
-
UV-Vis plate reader or LC-MS system
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow it to solidify.
-
PROTAC Addition: Add the PROTAC solution in PBS to the wells of the donor plate.
-
Assay Assembly: Place the donor plate into the acceptor plate, which contains fresh PBS in each well.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Concentration Measurement: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A(t)] / [C_equilibrium]))
where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C_A(t)] is the concentration in the acceptor well at time t, and [C_equilibrium] is the theoretical equilibrium concentration.
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: PROTAC Development Workflow.
References
Revolutionizing Molecular Assembly: Application Notes and Protocols for Azide-Alkyne Cycloaddition Reactions
For Immediate Release
In the landscape of modern chemical ligation, azide-alkyne cycloaddition reactions, cornerstones of "click chemistry," stand out for their efficiency, versatility, and biocompatibility.[1][2] These reactions have become indispensable tools in drug discovery, bioconjugation, and materials science, enabling the precise and robust connection of molecular building blocks.[1] This document provides detailed application notes and protocols for three key modalities of this powerful reaction: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the emerging Photo-Initiated Azide-Alkyne Cycloaddition.
Comparative Overview of Azide-Alkyne Cycloaddition Reactions
The choice between CuAAC and SPAAC is primarily dictated by the specific experimental context, particularly the tolerance for a copper catalyst and the desired reaction kinetics.[3][4] CuAAC offers rapid reaction rates and is generally high-yielding in a short timeframe, making it a robust choice for chemical synthesis where metal contamination is not a concern. Conversely, SPAAC provides a bioorthogonal, copper-free alternative essential for applications in living systems and bioconjugation, though reaction rates are dependent on the choice of the cyclooctyne.
Table 1: Quantitative Comparison of CuAAC and SPAAC
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Second-Order Rate Constant (k₂) | 10 to 10⁴ M⁻¹s⁻¹ | 10⁻³ to 1 M⁻¹s⁻¹ (dependent on cyclooctyne) |
| Typical Reaction Time | 1 - 12 hours | 30 minutes - 12 hours |
| Typical Yield | 70 - 95% | 80 - 99% |
| Optimal Temperature | 25 - 60 °C | 4 - 37 °C |
| pH Range | 4 - 12 | 4 - 10 |
| Biocompatibility | Limited due to copper cytotoxicity | High, suitable for in vivo applications |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for small molecule synthesis in solution.
Materials:
-
Azide (1.0 equivalent)
-
Terminal Alkyne (1.0-1.2 equivalents)
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Ligand (e.g., THPTA or TBTA) solution (e.g., 50 mM in water or DMSO)
-
Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, DMSO, acetonitrile)
-
Nitrogen or Argon gas (optional)
Procedure:
-
Dissolve the azide and alkyne in the chosen solvent in a reaction vessel.
-
If desired, degas the solution by bubbling with nitrogen or argon for 10-15 minutes.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions in a 1:5 molar ratio. Let this stand for 1-2 minutes.
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Stir the reaction at room temperature for 1-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the product can be purified using standard techniques such as extraction, column chromatography, or preparative HPLC.
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is suitable for bioconjugation applications, including live-cell labeling.
Materials:
-
Azide-functionalized molecule (e.g., protein, peptide, or small molecule)
-
Strained cyclooctyne (e.g., DBCO, BCN, DIFO) functionalized molecule (typically used in 1.1-1.5 equivalents for solution-phase reactions, or at a specific concentration for cell labeling)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)
-
Organic co-solvent (e.g., DMSO or DMF, if needed for solubility)
Procedure for Solution-Phase Bioconjugation:
-
Dissolve the azide-containing molecule in the reaction buffer to the desired concentration (e.g., 1-10 mM).
-
Dissolve the cyclooctyne-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
Mix the solutions of the azide and cyclooctyne molecules.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from 1 to 24 hours, depending on the reactant concentrations and the reactivity of the cyclooctyne.
-
Monitor the reaction progress using appropriate analytical techniques such as HPLC, LC-MS, or SDS-PAGE.
-
Purify the final conjugate using methods like size-exclusion chromatography, dialysis, or affinity purification.
Procedure for Live-Cell Labeling:
-
Culture cells expressing the azide-labeled biomolecule of interest.
-
Prepare a stock solution of the cyclooctyne-fluorophore conjugate in DMSO.
-
Dilute the cyclooctyne-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.
-
Wash the cells twice with warm PBS.
-
Add the cyclooctyne-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Wash the cells three times with warm PBS to remove unreacted cyclooctyne-fluorophore.
-
Analyze the labeled cells by fluorescence microscopy or flow cytometry.
References
Revolutionizing Drug Discovery: Applications of Br-Boc-C2-azido in Targeted Protein Degradation
For Immediate Release
In the dynamic landscape of drug discovery, the quest for more precise and effective therapeutic agents is perpetual. A key player emerging in this arena is Br-Boc-C2-azido , a versatile chemical tool that is accelerating the development of next-generation drugs, particularly in the field of targeted protein degradation. This bifunctional molecule serves as a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), innovative molecules designed to eliminate disease-causing proteins from cells.
PROTACs are engineered to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway. They achieve this by simultaneously binding to a target protein and an E3 ubiquitin ligase. This proximity induces the tagging of the target protein with ubiquitin, marking it for destruction by the proteasome. The linker component of a PROTAC is critical for its efficacy, and this compound provides a robust and adaptable platform for constructing these linkers.
The true power of this compound lies in its utility in "click chemistry," a set of powerful, reliable, and selective reactions for rapidly and efficiently joining molecular building blocks.[1] Specifically, the azide group of the linker enables its conjugation to a target protein ligand or an E3 ligase ligand containing an alkyne group through either a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[1][2] This modular approach allows researchers to rapidly synthesize and test a wide array of PROTACs with varying linker lengths and compositions to identify the most potent and selective degraders.
Quantitative Data on PROTACs Synthesized via Click Chemistry
The efficiency of click chemistry in PROTAC synthesis is well-documented, with studies reporting high yields and potent biological activity. The following tables summarize key quantitative data for PROTACs developed using azide-alkyne cycloaddition reactions.
| Parameter | Value | Reference |
| Synthesis Yield (CuAAC) | 55-90% | [3] |
| Degradation Concentration (DC50) of a BRD4 PROTAC | 0.20 µM | [4] |
| Degradation Concentration (DC50) of a potent BRD4 degrader | 7.36 nM | |
| Inhibitory Concentration (IC50) of a BRD4 PROTAC against THP-1 cells | 0.81 µM |
Table 1: Synthesis and Efficacy of PROTACs Utilizing Azide-Alkyne Click Chemistry. This table highlights the high efficiency of CuAAC in PROTAC synthesis and the potent degradation capabilities of the resulting molecules.
| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| DIBO | 0.3 |
| DIFO | 0.8 |
| BCN | 1.0 |
| DBCO | >1.0 |
Table 2: Second-Order Rate Constants for Common Cyclooctynes in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This data is crucial for selecting the appropriate cyclooctyne for copper-free click chemistry applications in biological systems.
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound in drug discovery research. Below are representative protocols for the synthesis of a PROTAC targeting the BRD4 protein, a key regulator of oncogene expression.
Protocol 1: Synthesis of JQ1-Azide Warhead Intermediate
Objective: To functionalize the BRD4 inhibitor JQ1 with an azide group for subsequent click chemistry.
Materials:
-
(+)-JQ1
-
2-Azidoethan-1-amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Dissolve (+)-JQ1 (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add 2-azidoethan-1-amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the JQ1-azide intermediate.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis
Objective: To conjugate the JQ1-azide intermediate with an alkyne-functionalized E3 ligase ligand (e.g., pomalidomide-alkyne).
Materials:
-
JQ1-azide intermediate
-
Pomalidomide-alkyne conjugate
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
THF/H₂O solvent system
-
Silica gel for column chromatography or preparative HPLC
Procedure:
-
Dissolve the JQ1-azide intermediate (1.0 eq) and the pomalidomide-alkyne conjugate (1.0 eq) in a suitable solvent system (e.g., THF/H₂O).
-
Prepare a fresh solution of sodium ascorbate (0.5 eq) in water.
-
Prepare a solution of CuSO₄ (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.
-
Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the final PROTAC product by flash column chromatography or preparative HPLC.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for PROTAC Synthesis
Objective: To conjugate the JQ1-azide intermediate with a strained alkyne-functionalized E3 ligase ligand (e.g., DBCO-pomalidomide) without a copper catalyst.
Materials:
-
JQ1-azide intermediate
-
DBCO-functionalized pomalidomide
-
Anhydrous DMSO or DMF
-
Preparative HPLC system
Procedure:
-
Dissolve the JQ1-azide intermediate in anhydrous DMSO to a final concentration of 10 mM.
-
Dissolve the DBCO-functionalized pomalidomide in anhydrous DMSO to a final concentration of 10 mM.
-
In a clean, dry vial, combine equimolar amounts of the JQ1-azide and DBCO-pomalidomide solutions.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by LC-MS. SPAAC reactions are generally faster than CuAAC.
-
Upon completion, the reaction mixture can be directly purified by preparative HPLC to isolate the final PROTAC product.
Visualizing the Mechanism of Action and Signaling Pathways
To better understand the role of this compound derived PROTACs in drug discovery, the following diagrams illustrate the key processes and pathways involved.
Caption: General workflow for PROTAC synthesis and its mechanism of action.
Caption: PROTAC-mediated degradation of BRD4 and its impact on the c-Myc signaling pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Labeling Biomolecules with Br-Boc-C2-azido for Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry has emerged as a powerful tool for the specific and non-invasive labeling of biomolecules in living systems. The azide moiety, being small and biologically inert, serves as an excellent chemical reporter for such applications. When incorporated into biomolecules, it allows for covalent attachment of probes, such as fluorophores, via highly specific and efficient "click chemistry" reactions. This enables the visualization and study of various biological processes, including protein synthesis, glycosylation, and lipid metabolism, with high precision.[1][2][3][4]
This document provides detailed application notes and protocols for the use of Br-Boc-C2-azido , a novel azide-containing probe, for the labeling and imaging of biomolecules. This compound is a versatile reagent that can potentially be incorporated into biomolecules through metabolic labeling or direct conjugation, offering a bioorthogonal handle for subsequent fluorescent tagging and imaging. The protocols provided herein are based on established methodologies for azide-based biomolecule labeling and are intended to serve as a comprehensive guide for researchers.
Principle of the Technology
The labeling strategy using this compound is a two-step process:
-
Incorporation: The this compound probe is introduced to the biological system (e.g., cultured cells). Depending on the experimental design and the nature of the probe, it can be incorporated into target biomolecules through the cell's natural metabolic pathways or by direct chemical conjugation to a purified biomolecule. The azide group is the key functional moiety for the subsequent detection step.
-
Detection (Click Chemistry): The azide-labeled biomolecules are then detected by covalently attaching a reporter molecule, typically a fluorophore or a biotin tag, that contains a complementary reactive group (an alkyne). This reaction, known as click chemistry, is highly specific and biocompatible.[4] The two main types of click chemistry used for this purpose are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction is catalyzed by copper(I) ions and is widely used for labeling fixed cells or in vitro samples.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne. It is ideal for live-cell imaging as it eliminates the cytotoxicity associated with the copper catalyst.
-
Data Presentation
The following table summarizes recommended starting concentrations and incubation times for metabolic labeling and click chemistry reactions based on general protocols for azide-containing probes. Optimal conditions may vary depending on the cell type, the specific biomolecule of interest, and the experimental goals, and should be determined empirically.
| Parameter | Metabolic Labeling with Azido Probe | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Probe Concentration | 10 - 100 µM | 10 - 100 µM (Azide-labeled biomolecule) | 1 - 50 µM (Azide-labeled biomolecule) |
| Fluorophore-Alkyne Concentration | N/A | 1 - 10 µM | 1 - 10 µM |
| Incubation Time | 4 - 48 hours | 30 - 60 minutes | 30 - 120 minutes |
| Temperature | 37°C (Cell culture) | Room Temperature | 4°C, Room Temperature, or 37°C |
| Cell Viability | High | Not suitable for live cells | High (Suitable for live cells) |
Experimental Protocols
Protocol 1: Metabolic Labeling of Live Cells with this compound
This protocol describes the metabolic incorporation of this compound into cellular biomolecules.
Materials:
-
This compound
-
Cell culture medium appropriate for the cell line
-
Cultured cells (e.g., HeLa, CHO, Jurkat)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., 6-well plate, chambered coverglass) and allow them to adhere and grow to 70-80% confluency.
-
Metabolic Labeling:
-
Dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration of 25-100 µM.
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for 4-24 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically.
-
-
Washing: After incubation, gently aspirate the labeling medium and wash the cells three times with warm PBS to remove any unincorporated probe.
-
The azide-labeled cells are now ready for downstream analysis, such as fixation and click chemistry labeling (Protocol 2 or 3).
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Imaging Fixed Cells
This protocol describes the labeling of azide-modified biomolecules in fixed cells with an alkyne-fluorophore using a copper-catalyzed reaction.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS (for permeabilization)
-
Alkyne-functionalized fluorophore (e.g., Alkyne-Alexa Fluor 488)
-
Copper(II) sulfate (CuSO₄) solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (100 mM in water)
-
Sodium ascorbate solution (300 mM in water, freshly prepared)
-
PBS
Procedure:
-
Cell Fixation:
-
Fix the azide-labeled cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Permeabilization (Optional):
-
If targeting intracellular biomolecules, permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Prepare Click Reaction Cocktail (for one sample in a 6-well plate, 1 mL total volume):
-
In a microcentrifuge tube, mix the following in order:
-
880 µL of PBS
-
10 µL of 100 mM THPTA solution
-
10 µL of 20 mM CuSO₄ solution
-
Vortex briefly.
-
10 µL of alkyne-fluorophore stock solution (e.g., 1 mM)
-
Vortex briefly.
-
90 µL of 300 mM sodium ascorbate solution (freshly prepared) to initiate the reaction.
-
-
-
Click Reaction:
-
Remove the PBS from the fixed cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Aspirate the reaction cocktail and wash the cells three times with PBS.
-
-
Imaging:
-
The cells are now ready for imaging using fluorescence microscopy. A nuclear counterstain (e.g., DAPI) can be used if desired.
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
This protocol describes the labeling of azide-modified biomolecules in living cells with a strained alkyne-fluorophore.
Materials:
-
Azide-labeled live cells (from Protocol 1)
-
Strained alkyne-fluorophore (e.g., DBCO-Alexa Fluor 488)
-
Live-cell imaging medium
-
PBS
Procedure:
-
Prepare Labeling Solution: Dilute the strained alkyne-fluorophore in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM.
-
Labeling Reaction:
-
Remove the wash buffer from the azide-labeled live cells and add the labeling solution.
-
Incubate the cells for 30-120 minutes at 37°C in a 5% CO₂ incubator, protected from light. The optimal incubation time should be determined based on the reactivity of the specific strained alkyne.
-
-
Washing:
-
Gently aspirate the labeling solution and wash the cells three times with warm live-cell imaging medium.
-
-
Imaging:
-
The cells are now ready for immediate live-cell imaging using fluorescence microscopy.
-
Visualizations
Caption: Experimental workflow for biomolecule labeling.
References
- 1. Click-free imaging of carbohydrate trafficking in live cells using an azido photothermal probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visualizing Metabolically-Labeled Glycoconjugates of Living Cells by Copper-Free and Fast Huisgen Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTAC Linker Design and Synthesis with Br-Boc-C2-azido
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and an E3 ligase leads to the polyubiquitination of the POI, marking it for degradation by the proteasome. This catalytic mechanism allows PROTACs to be effective at sub-stoichiometric concentrations, offering a powerful alternative to traditional occupancy-based inhibitors.[1]
The linker is a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex and the molecule's physicochemical properties, such as solubility and cell permeability. This document provides detailed application notes and protocols for the design and synthesis of PROTACs utilizing a versatile linker building block, Br-Boc-C2-azido . This linker component incorporates a bromo group for initial conjugation, a Boc-protected amine for subsequent derivatization, and an azide moiety for highly efficient "click chemistry" ligation.
The Role of this compound in PROTAC Synthesis
This compound is a valuable reagent for PROTAC synthesis due to its trifunctional nature, which allows for a modular and flexible approach to constructing PROTAC libraries.
-
Bromo Group: The bromo functionality serves as a reactive handle for initial attachment to either the POI ligand or the E3 ligase ligand, typically through nucleophilic substitution reactions.
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group provides a stable, yet easily removable, mask for the amine. This allows for the selective deprotection and subsequent coupling to the other half of the PROTAC molecule via amide bond formation.
-
Azide Group: The azide moiety is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient, specific, and biocompatible, making it ideal for the final ligation step in PROTAC synthesis, joining an azide-functionalized component with an alkyne-functionalized one.[2]
PROTAC Design and Synthesis Workflow
The general workflow for designing and synthesizing a PROTAC using an azide-containing linker like a derivative of this compound involves several key stages, from initial design to biological evaluation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Br-Boc-C2-Azido Click Chemistry
Welcome to the technical support center for optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving substrates with sensitive functional groups, such as the hypothetical molecule Br-Boc-C2-azide . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine reaction conditions for optimal results.
The presence of a bromo (Br) group and an acid-sensitive tert-Butyloxycarbonyl (Boc) protecting group requires careful consideration of reaction parameters to ensure high yield and purity of the desired triazole product.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction with a Boc-protected azide is showing low to no yield. What are the most common causes?
A1: Low yields in CuAAC reactions can stem from several factors.[1] Key areas to investigate are:
-
Inactive Catalyst: The active catalyst is Cu(I), which is prone to oxidation to the inactive Cu(II) state by atmospheric oxygen.[1][2][3] Ensure your reducing agent (e.g., sodium ascorbate) is fresh and that the reaction is adequately protected from oxygen, especially for slow reactions.[2]
-
Reagent Quality: Verify the purity of your Br-Boc-C2-azide and alkyne partner. Azides can be sensitive to light and heat.
-
Ligand Issues: A suitable ligand, like THPTA or TBTA, is crucial for stabilizing the Cu(I) catalyst and accelerating the reaction. An incorrect ligand-to-copper ratio can negatively impact the reaction.
-
Substrate-Specific Issues: The Boc group is acid-labile. While CuAAC is typically performed at neutral pH, localized pH drops or prolonged reaction times in certain solvents could lead to deprotection. The bromo group is generally stable but could potentially interact with the catalyst under certain conditions.
Q2: I am observing the formation of side products. What are they and how can I minimize them?
A2: A common side reaction in CuAAC is the homocoupling of the alkyne partner (Glaser coupling), which forms diynes. This is more likely to occur at higher temperatures or if the concentration of the active Cu(I) catalyst is too high in localized areas. To minimize this, use a stabilizing ligand and consider adding the copper catalyst solution slowly to the reaction mixture. Another potential side reaction is the reduction of the azide group by certain reducing agents like phosphines (e.g., TCEP), which should be avoided in favor of sodium ascorbate.
Q3: Can the Boc protecting group be cleaved under standard click chemistry conditions?
A3: Standard CuAAC conditions are generally mild (room temperature, neutral pH) and compatible with Boc-protected molecules. However, prolonged reaction times, elevated temperatures, or acidic additives could lead to partial or complete cleavage of the Boc group. It is crucial to monitor the reaction and maintain a pH between 4 and 7.
Q4: How do I choose the right solvent for my Br-Boc-C2-azido click reaction?
A4: The ideal solvent system must dissolve all reactants, including the azide, the alkyne, and the catalyst complex. For molecules like Br-Boc-C2-azide, which may have limited water solubility, co-solvent systems are often required. Common choices include mixtures of water with t-Butanol, DMSO, or DMF. Protic solvents like methanol can sometimes participate in the reduction of Cu(II) to Cu(I).
Q5: What is the best method for purifying the final triazole product and removing the copper catalyst?
A5: After the reaction, residual copper catalyst must be removed, as it can be toxic to cells and interfere with downstream applications. Purification strategies include:
-
Chelation: Washing the crude product with an aqueous solution of a chelating agent like EDTA or ammonia.
-
Chromatography: Standard flash column chromatography is common. For highly polar or complex molecules, reverse-phase (RP) or ion-exchange chromatography may be necessary.
-
Filtration/Precipitation: In some cases, the product may precipitate out of the reaction mixture and can be isolated by simple filtration.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered when working with Br-Boc-C2-azide and similar sensitive substrates.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution(s) |
| Inactive Cu(I) Catalyst | • Use a fresh stock of your Cu(II) source (e.g., CuSO₄·5H₂O) and prepare the sodium ascorbate solution immediately before use.• Perform the reaction under an inert atmosphere (nitrogen or argon), especially if the reaction is slow.• Ensure the order of addition is correct: typically, the copper and ligand are premixed before being added to the substrates, followed by the reducing agent. |
| Suboptimal Ligand/Copper Ratio | • Use a stabilizing ligand such as THPTA for aqueous systems or TBTA for organic solvents.• Optimize the ligand-to-copper ratio. A 2:1 or even 5:1 ratio is often recommended to stabilize the Cu(I) catalyst and protect biomolecules. |
| Poor Reagent Solubility | • Use a co-solvent system to ensure all reactants are fully dissolved. Common choices include t-BuOH/water, DMSO/water, or DMF/water. |
| Boc Group Instability | • Monitor the reaction pH and ensure it remains within the 4-7 range.• Avoid high temperatures. Most CuAAC reactions proceed efficiently at room temperature. |
| Steric Hindrance | • If either the azide or alkyne is sterically bulky, the reaction rate may be slow. Increase the reaction time or gently heat the mixture (e.g., to 40-50 °C), while monitoring for any degradation of starting materials. |
| Copper Sequestration | • If your reaction mixture contains other potential copper-chelating groups (e.g., free amines, thiols), they may sequester the catalyst. Consider increasing the catalyst loading or adding a sacrificial metal like Zn(II). |
Troubleshooting Workflow for Low Yield
References
Technical Support Center: Troubleshooting Br-Boc-C2-azido Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of tert-butyl (2-azidoethyl)carbamate, herein referred to as Br-Boc-C2-azido for the purpose of this guide, starting from 2-bromoethylamine hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
The synthesis is typically a two-step process:
-
Boc Protection: The primary amine of 2-bromoethylamine hydrobromide is protected with a tert-butoxycarbonyl (Boc) group to form tert-butyl (2-bromoethyl)carbamate.
-
Azidation: The bromide in tert-butyl (2-bromoethyl)carbamate is then substituted with an azide group using a source like sodium azide to yield the final product, tert-butyl (2-azidoethyl)carbamate.
Q2: My Boc-protection step is giving a low yield. What are the common causes?
Low yields in the Boc-protection of 2-bromoethylamine hydrobromide can be due to several factors:
-
Inadequate Base: The starting material is a hydrobromide salt, requiring a base to neutralize the acid and free the amine for reaction. Insufficient or an inappropriate base can lead to poor conversion.
-
Dialkylation: The free amine of the product can react with the starting material, leading to byproduct formation.
-
Reaction Conditions: Suboptimal temperature, solvent, or reaction time can result in incomplete reactions.
Q3: I'm observing multiple spots on my TLC after the azidation reaction. What are the likely side products?
Common side products in the azidation step include:
-
Unreacted Starting Material: Incomplete conversion of tert-butyl (2-bromoethyl)carbamate.
-
Elimination Product: Formation of tert-butyl (vinyl)carbamate, especially at higher temperatures.
-
Hydrolysis Product: If water is present, the bromide can be hydrolyzed to an alcohol, forming tert-butyl (2-hydroxyethyl)carbamate.
Q4: Is the final product, tert-butyl (2-azidoethyl)carbamate, stable?
Low molecular weight organic azides should be handled with care as they can be thermally unstable and potentially explosive. It is recommended to avoid distillation of the neat compound if possible and to store it in a cool, dark place.
Troubleshooting Guides
Low Yield in Boc-Protection of 2-Bromoethylamine Hydrobromide
| Symptom | Possible Cause | Recommended Solution |
| Low conversion of starting material | Insufficient base: The hydrobromide salt requires neutralization. | Use at least two equivalents of a base like triethylamine (TEA) or sodium hydroxide.[1][2] |
| Poor solubility of starting material: The salt may not be fully soluble in the reaction solvent. | A mixed solvent system, such as methanol/water or dioxane/water, can improve solubility.[3] | |
| Formation of multiple products | Dialkylation: The newly formed Boc-protected amine reacts with another molecule of 2-bromoethylamine. | Slowly add the di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture at a low temperature (e.g., 0 °C) to keep the concentration of the free amine low.[1] |
| Reaction with solvent: The solvent may be reacting with the starting material or intermediates. | Use inert solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. | |
| Product is an oil and difficult to purify | Residual solvent or impurities: These can prevent crystallization. | Purify by flash column chromatography on silica gel. Ensure all solvent is removed under high vacuum.[4] |
Low Yield in Azidation of tert-Butyl (2-bromoethyl)carbamate
| Symptom | Possible Cause | Recommended Solution |
| Low conversion of starting material | Ineffective nucleophilic substitution: The azide is not efficiently displacing the bromide. | Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the azide ion. Ensure the sodium azide is fully dissolved. |
| Low reaction temperature: The reaction may be too slow at room temperature. | Gently heat the reaction mixture (e.g., to 50-70 °C), but monitor for the formation of elimination byproducts. | |
| Formation of elimination byproduct (alkene) | High reaction temperature: Higher temperatures favor the E2 elimination pathway. | Lower the reaction temperature and allow for a longer reaction time. |
| Steric hindrance: Although a primary bromide, steric hindrance can still play a role. | This is less likely for a primary bromide but consider using a less hindered base if one is present for any reason. | |
| Product loss during workup | Product partitioning into the aqueous layer: The Boc-protected amine can be partially water-soluble. | Minimize aqueous washes. Use brine to wash the organic layer to reduce solubility in the aqueous phase. |
| Reaction mixture turns red | Formation of hydrazoic acid: This can occur in an acidic environment and is hazardous. | Ensure the reaction is not conducted under acidic conditions. If necessary, use a non-reactive base to neutralize any acid. |
Experimental Protocols
Protocol 1: Boc-Protection of 2-Bromoethylamine Hydrobromide
This protocol is a general procedure based on common literature methods.
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromoethylamine hydrobromide (1.0 eq) in a mixture of methanol and water.
-
Addition of Base: Cool the solution to 0 °C in an ice bath and add triethylamine (2.2 eq) dropwise.
-
Addition of Boc Anhydride: To the stirred solution, slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in methanol.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
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Workup: Add water to the reaction mixture and extract with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl (2-bromoethyl)carbamate, which can be purified by column chromatography if necessary.
Protocol 2: Azidation of tert-Butyl (2-bromoethyl)carbamate
This protocol is a general procedure for the synthesis of the final product.
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Reaction Setup: In a fume hood, dissolve tert-butyl (2-bromoethyl)carbamate (1.0 eq) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in a round-bottom flask.
-
Addition of Sodium Azide: Carefully add sodium azide (NaN₃, 1.5-2.5 eq) to the solution in portions.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-90 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous mixture with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain tert-butyl (2-azidoethyl)carbamate.
Data Presentation
Table 1: Reported Yields for the Synthesis of tert-Butyl (2-bromoethyl)carbamate
| Starting Material | Base | Solvent | Yield (%) | Reference |
| 2-Bromoethylamine hydrobromide | Triethylamine | Methanol | 92 | |
| 2-Bromoethylamine hydrobromide | Sodium hydroxide | Methanol/Water | 83 | |
| 2-Bromoethylamine hydrobromide | Sodium carbonate | Dioxane/Water | 82 |
Table 2: Reported Yields for the Synthesis of tert-Butyl (2-azidoethyl)carbamate
| Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Bromoethylamine hydrobromide | Sodium azide | Water | 90 | 34 (for 2-azidoethylamine) |
Note: Direct yield for the azidation of tert-butyl (2-bromoethyl)carbamate was not explicitly found in the provided search results. The referenced yield is for the direct azidation of the unprotected amine.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield.
References
Technical Support Center: Purification of Br-Boc-C2-Azido Conjugates by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC purification of Br-Boc-C2-azido conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the recommended HPLC method for purifying this compound conjugates?
A1: The most common and effective method for purifying this compound conjugates is reverse-phase high-performance liquid chromatography (RP-HPLC). This technique separates molecules based on their hydrophobicity. A C18 column is a standard choice for the stationary phase, given its strong retention of nonpolar molecules like those containing a Boc protecting group.[1] The mobile phase typically consists of a gradient of acetonitrile and water, often with an additive like 0.1% trifluoroacetic acid (TFA) to improve peak shape.[1]
Q2: Why is my peak shape poor (e.g., tailing or fronting)?
A2: Poor peak shape can arise from several factors. Peak tailing is often due to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase pH.[2] Peak fronting can be a sign of column overload or a sample solvent that is too strong.[2]
Q3: My conjugate appears to be degrading on the column. What could be the cause?
A3: While the this compound linker is generally stable, the Boc protecting group is sensitive to strong acids. If the mobile phase is too acidic (e.g., high concentrations of TFA) or the sample is exposed to acidic conditions for a prolonged period, the Boc group can be cleaved. The azide group is generally stable under typical RP-HPLC conditions.
Q4: I am not seeing my product peak. What should I check?
A4: There are several potential reasons for a missing product peak. Ensure the detector is set to an appropriate wavelength to detect your conjugate; many organic molecules absorb around 254 nm. Verify that the injection was successful and that the sample is soluble in the mobile phase. Also, confirm that the conjugate was successfully synthesized prior to purification.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC purification of this compound conjugates.
Issue 1: High Backpressure
| Possible Cause | Solution |
| Blocked Column Frit | Backflush the column with an appropriate solvent. If the pressure remains high, the frit may need to be replaced. |
| Precipitated Sample in the System | Ensure the sample is fully dissolved before injection. If precipitation is suspected, flush the system with a strong, compatible solvent. |
| Contaminated Mobile Phase | Filter all mobile phase components before use. |
| Column Contamination | Use a guard column to protect the analytical column. If the analytical column is contaminated, it may need to be washed with a strong solvent or replaced. |
Issue 2: Poor Peak Resolution
| Possible Cause | Solution |
| Inappropriate Mobile Phase Gradient | Optimize the gradient to better separate the conjugate from impurities. A shallower gradient can improve the resolution of closely eluting peaks. |
| Incorrect Column Chemistry | While C18 is a good starting point, other stationary phases (e.g., C8 or phenyl-hexyl) might provide better selectivity for your specific conjugate. |
| Sample Overload | Reduce the amount of sample injected onto the column. |
| Co-eluting Impurities | If impurities have similar retention times to your product, further optimization of the mobile phase or a different column may be necessary. |
Issue 3: Variable Retention Times
| Possible Cause | Solution |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase for each run and ensure accurate mixing of solvents. |
| Fluctuations in Column Temperature | Use a column oven to maintain a consistent temperature. |
| Air Bubbles in the Pump | Degas the mobile phase and prime the pump to remove any trapped air. |
| Column Aging | Over time, the stationary phase of the column can degrade, leading to shifts in retention time. Replace the column if performance significantly deteriorates. |
Experimental Protocols
General Protocol for HPLC Purification of a this compound Conjugate
This protocol provides a starting point for method development. The specific conditions may need to be optimized for your particular conjugate.
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Sample Preparation:
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Dissolve the crude reaction mixture containing the this compound conjugate in a minimal amount of a solvent compatible with the mobile phase (e.g., acetonitrile or a mixture of acetonitrile and water).
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Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC System and Conditions:
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HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 10 µm particle size, 100 Å pore size, 19 x 250 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
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Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
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Gradient: A linear gradient from 5% B to 95% B over 30 minutes is a good starting point. This should be optimized based on the retention of the conjugate.
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Flow Rate: 15 mL/min (for a 19 mm ID column). Adjust proportionally for columns of different diameters.
-
Detection: UV absorbance at 254 nm.
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Injection Volume: This will depend on the concentration of your sample and the capacity of your column.
-
-
Purification and Analysis:
-
Inject the filtered sample onto the equilibrated column.
-
Collect fractions as the peaks elute from the column.
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Analyze the collected fractions by analytical HPLC or LC-MS to identify those containing the pure conjugate.
-
Combine the pure fractions and remove the solvent (e.g., by lyophilization or rotary evaporation).
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Quantitative Data
The following table provides an example of data that could be generated during the purification of a hypothetical this compound conjugate. Actual results will vary depending on the specific molecule and reaction conditions.
| Parameter | Crude Product | After HPLC Purification |
| Purity (by analytical HPLC) | 65% | >98% |
| Yield | N/A | 75% |
| Retention Time (Analytical) | 15.2 min | 15.2 min |
| Mass (Expected) | 550.2 g/mol | 550.2 g/mol |
| Mass (Observed by LC-MS) | 550.3 g/mol | 550.3 g/mol |
Visualizations
Caption: Experimental workflow for the purification of this compound conjugates.
Caption: Troubleshooting logic for common HPLC purification issues.
References
Technical Support Center: Efficient PROTAC Synthesis with Br-Boc-C2-azido
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of your Proteolysis Targeting Chimera (PROTAC) synthesis using the bifunctional linker, Br-Boc-C2-azido.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in PROTAC synthesis?
This compound is a versatile, heterobifunctional linker designed for the modular synthesis of PROTACs. It features three key functional components:
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A bromo (Br) group , which serves as a good leaving group for nucleophilic substitution, allowing for conjugation to a Protein of Interest (POI) ligand.[1][2][3][4][5]
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A Boc-protected amine (Boc-NH) , which, after deprotection, allows for coupling to an E3 ligase ligand, often through amide bond formation.
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An azide (N3) group , which enables the use of "click chemistry," specifically the highly efficient and bio-orthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC), to connect to a molecule containing an alkyne group.
This modular design facilitates the rapid assembly of PROTAC libraries with diverse components.
Q2: What are the main advantages of using a click chemistry-based linker like this compound?
Employing click chemistry in PROTAC synthesis offers several key benefits:
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High Efficiency and Yield: The CuAAC reaction is known for its high conversion rates, often proceeding in near-quantitative yields with minimal byproducts.
-
Mild and Reliable Reaction Conditions: The reaction is typically performed under mild conditions and is tolerant of a wide range of functional groups, which is crucial when working with complex POI and E3 ligase ligands.
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Accelerated Synthesis of PROTAC Libraries: The reliability and modularity of click chemistry make it an ideal strategy for the parallel synthesis of PROTAC libraries, which is essential for optimizing linker length, composition, and attachment points.
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Improved Permeability: The resulting triazole ring in the linker does not contain a hydrogen-bond donor, which may contribute to enhanced cellular permeability compared to traditional amide linkers.
Q3: My synthesized PROTAC shows low degradation efficiency. What are the common causes?
Low degradation efficiency is a frequent challenge in PROTAC development and can stem from several factors unrelated to the synthesis itself:
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Inefficient Ternary Complex Formation: The primary function of a PROTAC is to induce the formation of a stable ternary complex between the target protein and an E3 ligase. If the linker length or geometry is suboptimal, this complex may be unstable or unproductive.
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Poor Linker Design: The linker's length, rigidity, and attachment points are critical. An improperly designed linker can cause steric hindrance or an unfavorable orientation of the target protein and E3 ligase.
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Suboptimal Physicochemical Properties: PROTACs are often large molecules with poor solubility and cell permeability. If the PROTAC cannot efficiently enter the cell and reach its target, degradation will be minimal.
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The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation. This leads to a bell-shaped dose-response curve where higher concentrations result in decreased degradation.
Troubleshooting Guides for Synthesis with this compound
This section addresses specific issues that may arise during the multi-step synthesis of a PROTAC using this compound.
Problem 1: Low yield during the nucleophilic substitution of the bromo group.
| Possible Cause | Troubleshooting Steps |
| Poor nucleophilicity of the POI ligand. | Ensure the reacting group on your POI ligand (e.g., a phenol or amine) is sufficiently deprotonated. Consider using a stronger, non-nucleophilic base (e.g., Cs₂CO₃ or DBU instead of K₂CO₃). |
| Steric hindrance around the reaction site. | Increase the reaction temperature and/or extend the reaction time. If unsuccessful, consider redesigning the POI ligand to move the attachment point to a less hindered position. |
| Decomposition of starting materials. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Ensure all solvents and reagents are anhydrous. |
Problem 2: Incomplete Boc deprotection.
| Possible Cause | Troubleshooting Steps |
| Insufficient acid strength or concentration. | Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM), for example, from 20% to 50%. Alternatively, use a stronger acid system like 4M HCl in dioxane. |
| Inadequate reaction time. | Extend the reaction time and monitor progress by TLC or LC-MS until the starting material is consumed. |
| Presence of acid-sensitive groups on the POI ligand. | If your molecule contains other acid-labile groups, consider milder deprotection conditions. While less common, methods using TMS-I in DCM with a bicarbonate scavenger can be a pH-neutral alternative. |
| Formation of t-butyl byproducts. | The t-butyl cation generated during deprotection can alkylate electron-rich moieties on your molecule. Add a scavenger like triisopropylsilane (TIS) to the reaction mixture to quench the t-butyl cation. |
Problem 3: Low yield or failed CuAAC (Click) reaction.
| Possible Cause | Troubleshooting Steps |
| Poor quality of the copper(I) catalyst. | The Cu(I) catalyst is prone to oxidation. Use freshly prepared catalyst or a reliable source of Cu(I) such as copper(I) iodide (CuI). Alternatively, generate Cu(I) in situ by using copper(II) sulfate (CuSO₄) with a reducing agent like sodium ascorbate. |
| Inhibition of the catalyst. | Certain functional groups can coordinate with and inhibit the copper catalyst. If you suspect this, increase the catalyst loading or add a ligand like TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) to stabilize the Cu(I) oxidation state. |
| Low solubility of reactants. | Ensure both the azide-containing and alkyne-containing fragments are fully dissolved. A common solvent system is a mixture of t-butanol and water or DMF. |
| Side reaction with the azide group. | Although azides are generally stable, they can be reduced under certain conditions (e.g., in the presence of phosphines or some reducing agents). Ensure that reagents from previous steps have been completely removed. |
Data Presentation
The choice of linker strategy can significantly impact the final efficacy of the PROTAC. The following tables provide a comparison between PROTACs synthesized using traditional amide linkers versus those synthesized using click chemistry.
Table 1: Comparison of Linker Synthesis Technologies
| Feature | Traditional Amide Linker | Click Chemistry (CuAAC) Linker |
| Reaction Yield | Moderate | High to Quantitative |
| Byproducts | Water and coupling reagent byproducts | Minimal to none |
| Reaction Conditions | Often requires activating agents (e.g., HATU, HOBt) | Mild, often at room temperature |
| Functional Group Tolerance | Moderate; can have side reactions with certain functional groups | Excellent |
| Suitability for Library Synthesis | Possible, but can be laborious | Ideal for rapid, parallel synthesis |
| Bio-orthogonality | Not bio-orthogonal | Bio-orthogonal, enabling in-cell synthesis (CLIPTACs) |
Table 2: Performance Data for PROTACs with Different Linker Types
This table presents performance data for representative PROTACs to illustrate the efficacy achievable with different linker strategies.
| PROTAC | Target | E3 Ligase | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) |
| dBET1 | BRD4 | CRBN | Click Chemistry (Triazole) | 18 | >95 |
| PROTAC 12a | IGF-1R/Src | CRBN | PEG-based (Amide) | ~1000 (IC₅₀) | N/A |
| PROTAC 12b | IGF-1R/Src | CRBN | PEG-based (Amide) | ~1000 (IC₅₀) | N/A |
DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum percentage of degradation. IC₅₀: Half-maximal inhibitory concentration.
Experimental Protocols
The following is a representative, detailed protocol for the synthesis of a PROTAC using this compound, a POI ligand with a phenolic hydroxyl group (e.g., a JQ1 analog), and an E3 ligase ligand with a terminal alkyne (e.g., a pomalidomide derivative).
Step 1: Conjugation of POI Ligand to this compound
This step involves the nucleophilic substitution of the bromide with the phenolic hydroxyl group of the POI ligand.
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To a solution of the POI ligand (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 3.0 eq).
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Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.
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Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
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Heat the reaction to 60 °C and stir for 16 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the POI-linker intermediate.
Step 2: Boc Deprotection
This step removes the Boc protecting group to reveal the free amine.
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Dissolve the POI-linker intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.
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Stir the reaction mixture at room temperature for 1-2 hours.
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Monitor the deprotection by TLC or LC-MS.
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Co-evaporate the residue with toluene (3x) to ensure complete removal of residual TFA. The resulting amine-azide intermediate (as a TFA salt) is often used in the next step without further purification.
Step 3: CuAAC (Click Chemistry) Conjugation
This final step connects the two halves of the PROTAC.
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Dissolve the amine-azide intermediate (1.0 eq) and the alkyne-functionalized E3 ligase ligand (1.0 eq) in a 1:1 mixture of t-butanol and water.
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Add sodium ascorbate (0.3 eq) to the solution.
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Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq).
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Stir the reaction vigorously at room temperature for 12-24 hours. The reaction mixture may become heterogeneous.
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Monitor the reaction by LC-MS.
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Upon completion, dilute the mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
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Purify the final PROTAC product by preparative HPLC to yield the pure compound.
Visualizations
Experimental Workflow
Caption: A modular workflow for PROTAC synthesis using this compound.
Troubleshooting Logic for CuAAC Reaction
Caption: A decision tree for troubleshooting the CuAAC click reaction step.
Targeted Degradation Signaling Pathway: BTK
Caption: PROTAC-mediated degradation of Bruton's Tyrosine Kinase (BTK).
References
Technical Support Center: Purification of Br-Boc-C2-Azido Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address the critical step of removing residual copper catalysts from Br-Boc-C2-azido reactions, a common challenge in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" chemistry. Effective purification is essential as residual copper can interfere with downstream biological assays, poison catalysts in subsequent synthetic steps, and compromise the stability and purity of the final product.[1]
Troubleshooting Guide
This guide addresses common problems encountered during the removal of copper catalysts from CuAAC reaction mixtures.
| Problem | Potential Cause | Recommended Solution |
| Persistent blue or green color in the organic layer after extraction. | 1. Incomplete removal of copper salts. 2. The triazole product itself is chelating the copper, making it difficult to remove with simple washes.[2][3] 3. The pH of the aqueous wash is not optimal for complexation. | 1. Perform additional aqueous washes with a chelating agent solution (e.g., 0.5 M EDTA at pH 8).[4] 2. Use a saturated aqueous solution of ammonium chloride. 3. For products stable under basic conditions, washing with aqueous ammonia can be effective.[5] 4. If chelation is ineffective, switch to a solid-phase scavenger with a high affinity for copper (see Protocol 2). |
| Low product yield after purification. | 1. Product has partial solubility in the aqueous wash solution. 2. Product is adsorbing to the solid-phase scavenger or silica gel. 3. Emulsion formation during liquid-liquid extraction is trapping the product. | 1. Minimize the volume and number of aqueous washes. Use a brine (saturated NaCl) wash to decrease the solubility of the organic product in the aqueous phase. 2. When using a scavenger, ensure the resin is thoroughly washed with a suitable solvent post-filtration to recover adsorbed product. 3. To break emulsions, add a small amount of brine or centrifuge the mixture. |
| Broad peaks in ¹H NMR spectrum. | The sample contains paramagnetic Cu(II) ions, which cause significant line broadening of NMR signals. | This indicates insufficient copper removal. The product must be re-purified using a more stringent method, such as a solid-phase scavenger, to reduce copper levels to the low ppm or ppb range. |
| Product degradation during copper removal. | Harsh pH conditions (either too acidic or too basic) during the aqueous wash steps are degrading the product. | Before committing the bulk of your material, test the pH stability of your product on a small scale. Buffer the aqueous wash solutions if necessary. |
| Solid-phase scavenger is ineffective. | 1. Insufficient quantity of scavenger used. 2. Insufficient incubation time. 3. The solvent is not optimal for the scavenger. | 1. Increase the equivalents of the scavenger resin (a 3-5 molar equivalent excess relative to copper is a good starting point). 2. Increase the stirring time (e.g., to 4 hours or overnight). 3. Gently heat the mixture (e.g., to 40 °C) to improve scavenging kinetics. |
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual copper from my click chemistry reaction? A1: Residual copper ions can be toxic to cells, which is a major concern for biological applications and drug development. They can also interfere with downstream applications, such as fluorescence-based assays, poison catalysts in subsequent reactions, and negatively impact the stability and purity of your final compound.
Q2: What are the main methods for removing copper catalysts? A2: The most common methods are:
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Aqueous Chelation/Extraction: Using an agent like EDTA to form a water-soluble complex with copper, which is then removed by washing with water.
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Solid-Phase Scavenging: Using a solid-supported resin that selectively binds to copper. The copper-bound resin is then simply filtered off.
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Precipitation: Adding a reagent like sodium sulfide to precipitate copper as an insoluble salt, which is then filtered off.
Q3: My triazole product seems to hold onto copper very strongly. Why does this happen and what should I do? A3: The nitrogen atoms in the newly formed triazole ring can act as ligands, coordinating strongly with copper ions. This can make removal by simple washing difficult. In these cases, a more powerful approach is needed. Using a strong chelating agent like EDTA during extraction or, more effectively, employing a high-affinity solid-phase copper scavenger is recommended.
Q4: How do I know which copper removal method is best for my experiment? A4: The choice depends on several factors:
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Required Purity: For biological or catalytic applications requiring ultra-low copper levels (<10 ppm), solid-phase scavengers are superior. For general synthetic purposes, an EDTA wash may be sufficient.
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Product Properties: If your product is a large biomolecule or polymer, dialysis against a buffer containing EDTA is a gentle and effective option. If your product is sensitive to water, a solid-phase scavenger in an organic solvent is preferable.
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Scale of Reaction: For large-scale reactions, precipitation can be a cost-effective way to remove the bulk of the copper, potentially followed by a scavenger polishing step.
Q5: Can I avoid copper removal entirely? A5: Yes, copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an alternative that uses strained cyclooctynes and avoids the need for a metal catalyst. However, the synthesis of the required strained alkyne reagents can be more complex and expensive.
Performance of Solid-Phase Copper Scavengers
For applications requiring exceptionally low levels of residual copper, solid-phase scavengers are the most effective method. The data below, compiled from manufacturer technical literature, shows the high efficiency of common silica-based scavengers.
| Scavenger Product | Functional Group | Initial Cu (ppm) | Final Cu (ppm) | Scavenging Yield |
| SiliaMetS® Thiourea | Thiourea | 12,650 | 7 | >99.9% |
| QuadraSil® MP | Mercaptopropyl | High (unspecified) | Very Low | High |
Data is illustrative and sourced from SiliCycle and BenchChem application notes. Actual performance may vary based on substrate, solvent, and experimental conditions.
Experimental Protocols
Protocol 1: Copper Removal using EDTA Wash (Aqueous Chelation)
This protocol is suitable for organic-soluble products that are immiscible with water.
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Dilution: After the reaction is deemed complete, dilute the reaction mixture with 5-10 volumes of an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
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Extraction: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA), with the pH adjusted to 8 using sodium bicarbonate or NaOH.
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Mixing: Shake the separatory funnel vigorously for 1-2 minutes. The aqueous layer will typically turn blue or green as the EDTA complexes with the copper.
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Separation: Allow the layers to separate and drain the lower aqueous layer.
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Repeat: Repeat the EDTA wash (steps 2-4) one or two more times, or until the aqueous layer is no longer colored.
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Final Washes: Wash the organic layer once with deionized water (to remove residual EDTA) and once with brine (to aid drying).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Copper Removal using a Solid-Phase Scavenger (e.g., SiliaMetS® Thiourea)
This method is highly effective for achieving very low levels of residual copper.
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Solubilization: After the reaction is complete, ensure the crude product is fully dissolved in a suitable organic solvent. If the reaction was run in a solvent mixture (e.g., tBuOH/H₂O), it may need to be removed and the residue redissolved in a solvent like DCM, THF, or EtOAc.
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Scavenger Addition: To the stirred solution of the crude product, add the solid-phase scavenger. A common starting point is to use 3-5 molar equivalents of the scavenger's functional group relative to the initial moles of copper catalyst used.
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Incubation: Stir the resulting suspension at room temperature. A typical scavenging time is 1-4 hours. For difficult cases, this can be extended overnight or gently heated (e.g., to 40°C).
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Filtration: Once scavenging is complete, filter the mixture through a pad of Celite® or a fritted funnel to remove the scavenger resin.
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Washing: Wash the collected resin on the filter with a fresh portion of the solvent to ensure complete recovery of the product.
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Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Copper Removal by Precipitation with Sodium Sulfide
This method is useful for larger-scale reactions but must be performed in a well-ventilated fume hood due to the potential for generating toxic hydrogen sulfide (H₂S) gas if the solution becomes acidic.
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pH Adjustment: Ensure the reaction mixture is neutral or slightly basic. Caution: Adding sodium sulfide to an acidic solution will generate highly toxic H₂S gas. Adjust pH with a suitable base if necessary.
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Precipitation: Slowly add a 1 M aqueous solution of sodium sulfide (Na₂S) dropwise to the stirred reaction mixture. A black precipitate of copper sulfide (CuS) should form.
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Monitor Addition: Continue adding the Na₂S solution until the formation of the black precipitate ceases. A slight excess can be used to ensure complete removal.
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Stirring: Stir the mixture for an additional 30 minutes at room temperature.
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Filtration: Filter the mixture through a pad of Celite® to aid in the removal of the fine precipitate.
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Workup: Wash the filter cake with the reaction solvent. The product can then be isolated from the filtrate using standard liquid-liquid extraction and drying procedures as described in Protocol 1 (omitting the EDTA wash).
Visualizing the Purification Workflow
The following diagrams illustrate the decision-making process and experimental workflows for copper catalyst removal.
Caption: Decision workflow for selecting a copper removal method.
Caption: Experimental workflows for common copper removal protocols.
References
Technical Support Center: Boc Deprotection of Br-Boc-C2-Azido Conjugates
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for challenges encountered during the Boc deprotection of Bromo-Boc-C2-Azido conjugates.
Troubleshooting Guide
This section addresses specific issues that may arise during the deprotection process.
Q1: My Boc deprotection is incomplete. What are the most common causes?
Incomplete deprotection is a frequent issue that can stem from several factors related to reagents, reaction conditions, or the substrate itself.[1]
-
Insufficient Acid Strength or Concentration : The Boc group is cleaved under acidic conditions.[1] Standard reagents like Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane are typically effective.[1][2] However, their strength can be compromised by the presence of water, which reduces acidity.[1] For substrates with basic moieties, ensure a sufficient excess of acid is used.
-
Sub-optimal Reaction Time or Temperature : While many Boc deprotections are fast at room temperature, some substrates, particularly those with steric hindrance, may require longer reaction times or gentle heating to achieve full conversion. It is crucial to monitor the reaction's progress.
-
Reagent Quality : The efficacy of acidic reagents, especially hygroscopic ones like TFA, can be diminished if they have absorbed water. Always use fresh or properly stored reagents.
-
Poor Substrate Solubility : If the starting material is not fully dissolved in the reaction solvent, it can lead to a heterogeneous mixture and an incomplete reaction.
Q2: I am observing unexpected side products after deprotection. What could be causing this?
Side product formation is often linked to the highly reactive tert-butyl cation intermediate generated during the cleavage of the Boc group.
-
tert-Butylation : This is the most common side reaction. The electrophilic tert-butyl cation can alkylate nucleophilic sites on your molecule. Electron-rich aromatic rings, thiols, and guanidines are particularly susceptible to this unwanted alkylation.
-
Degradation of Other Functional Groups : While the azide and bromo groups are generally stable to acidic conditions used for Boc deprotection, extremely harsh conditions (high acid concentration, high temperature) could potentially affect them. The azide group is stable to TFA cleavage conditions, provided that thiol-containing scavengers are not used.
Q3: How can I prevent the formation of tert-butylation side products?
The most effective strategy is to use "cation scavengers" in the reaction mixture. These molecules are designed to trap the reactive tert-butyl cation before it can react with your substrate.
-
Common Scavengers : Anisole, cresol, thioanisole, triethylsilane (TES), or triisopropylsilane (TIPS) are frequently used scavengers. Water can also act as a scavenger.
-
Selection : The choice of scavenger is critical. For azide-containing compounds, avoid sulfur-containing scavengers like ethanedithiol (EDT) or thiophenol, as they can reduce the azide group. Triethylsilane (TES) or water are generally safer choices for these conjugates.
Q4: My azide group is being reduced during the deprotection. How can I avoid this?
Azide reduction is not typically caused by the acid itself but by certain additives in the deprotection cocktail.
-
Avoid Thiol Scavengers : As mentioned, scavengers containing thiol groups (e.g., EDT, thiophenol) are known to reduce azides.
-
Alternative Scavengers : Use non-reducing scavengers such as triisopropylsilane (TIPS), triethylsilane (TES), or water to prevent both tert-butylation and azide reduction.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection of a Br-Boc-C2-azido conjugate?
A common and effective method is using a mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM). A typical ratio is 25-50% TFA in DCM, reacting at 0 °C to room temperature for 1-3 hours.
Q2: How can I monitor the progress of the deprotection reaction?
Thin-Layer Chromatography (TLC) is the simplest and most effective method.
-
Procedure : Spot the starting material, the reaction mixture, and a co-spot on a TLC plate.
-
Observation : The deprotected amine product is more polar than the Boc-protected starting material, so it will have a lower Rf value (it will not travel as far up the plate).
-
Visualization : After running the TLC, visualize the spots. If the compounds are UV-active, use a UV lamp. Crucially, stain the plate with ninhydrin, which reacts with the newly formed primary or secondary amine to produce a distinct colored spot (usually purple or yellow), confirming successful deprotection.
Q3: My molecule also contains other acid-sensitive groups. What are my options for a milder deprotection?
If your conjugate contains other acid-labile groups that you wish to preserve, standard strong acid conditions may be too harsh. Consider these milder alternatives:
-
Lewis Acids : Catalytic amounts of Lewis acids like Sn(OTf)₂ or ZnBr₂ can effectively remove the Boc group under milder conditions.
-
Oxalyl Chloride in Methanol : This system provides a mild and selective method for N-Boc deprotection at room temperature.
-
Thermal Deprotection : In some cases, simply heating the substrate in a suitable solvent like a dioxane/water mixture can induce cleavage of the Boc group without any acid.
Q4: Is the C-Br bond stable under standard Boc deprotection conditions?
The carbon-bromine bond in an alkyl or aryl bromide is generally stable to the acidic conditions (TFA in DCM or HCl in dioxane) used for Boc deprotection. These conditions are not typically strong enough to cause cleavage or unwanted reactions at the C-Br site.
Q5: What is an orthogonal protection strategy, and how does it apply here?
Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of others by using different classes of reagents. In your this compound conjugate, the Boc group is acid-labile. The azide group can be considered an orthogonal protecting group for an amine, as it is stable to acid but can be selectively reduced to an amine using phosphines or catalytic hydrogenation. This orthogonality is crucial for sequential modifications of the molecule.
Data Presentation
Table 1: Comparison of Common Acidic Deprotection Conditions
| Reagent System | Typical Concentration | Temperature (°C) | Typical Time | Notes |
| TFA / DCM | 20-50% v/v | 0 to 25 | 1-3 h | Most common method; TFA is corrosive and volatile. |
| HCl / 1,4-Dioxane | 4 M | 25 | < 30 min | Very effective; product often precipitates as the HCl salt. |
| HCl / Ethyl Acetate | Saturated | 0 to 25 | 1-2 h | Alternative to chlorinated solvents. |
| Phosphoric Acid | Aqueous | 25-50 | 2-12 h | Milder, non-volatile acid option. |
Table 2: Common Cation Scavengers for Boc Deprotection
| Scavenger | Typical Concentration | Function | Compatibility with Azides |
| Triethylsilane (TES) | 5-10% v/v | Traps tert-butyl cation. | Compatible |
| Triisopropylsilane (TIPS) | 5-10% v/v | Traps tert-butyl cation. | Compatible |
| Anisole | 5-10% v/v | Traps tert-butyl cation. | Compatible |
| Water | 5% v/v | Traps tert-butyl cation. | Compatible |
| Thioanisole / Thiophenol | 5-10% v/v | Traps tert-butyl cation. | NOT Recommended (Risk of azide reduction). |
| Ethanedithiol (EDT) | 2.5-5% v/v | Traps tert-butyl cation. | NOT Recommended (Reduces azides). |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
This protocol is suitable for most standard this compound conjugates.
-
Preparation : Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask with a magnetic stir bar.
-
Scavenger Addition (Optional but Recommended) : Add a suitable scavenger (e.g., 5% v/v Triethylsilane) to the solution.
-
Cooling : Cool the solution to 0 °C using an ice bath.
-
Acid Addition : Slowly add an equal volume of Trifluoroacetic acid (TFA) (for a 1:1 v/v mixture, resulting in 50% TFA).
-
Reaction : Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Work-up :
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
To ensure complete removal of residual TFA, co-evaporate with a solvent like toluene (3 times).
-
The resulting amine trifluoroacetate salt can often be used directly. To obtain the free amine, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic. Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation : On a silica TLC plate, draw a baseline with a pencil.
-
Spotting : Apply small spots of: (a) the pure starting material (dissolved), (b) the reaction mixture, and (c) a "co-spot" containing both (a) and (b).
-
Elution : Develop the TLC plate in a chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
Visualization :
-
Examine the dried plate under a UV lamp if the compounds are UV-active.
-
Submerge the plate in a ninhydrin staining solution and gently heat with a heat gun. The appearance of a new, lower-Rf spot that turns purple or yellow indicates the presence of the deprotected free amine. A complete reaction shows the full disappearance of the starting material spot.
-
Visualizations
Caption: General mechanism of acid-catalyzed Boc deprotection.
Caption: A step-by-step workflow for troubleshooting Boc deprotection experiments.
Caption: Orthogonality and potential side reactions in the deprotection of azide conjugates.
References
Technical Support Center: Enhancing the Stability of Br-Boc-C2-Azido Linkers
Welcome to the technical support center for Br-Boc-C2-azido linkers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of these linkers and to offer troubleshooting strategies for common issues encountered during their use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is a this compound linker and what are its primary applications?
A this compound linker is a heterobifunctional chemical tool commonly used in the synthesis of complex biomolecules, particularly in the field of targeted protein degradation as a component of Proteolysis Targeting Chimeras (PROTACs).[1] It features three key functional groups:
-
An alkyl bromide (Br) , which can act as a reactive handle for nucleophilic substitution.
-
A tert-butyloxycarbonyl (Boc) protected amine , a common protecting group for amines that can be selectively removed under acidic conditions.
-
An azide (N₃) group , which is a versatile functional group for bioorthogonal chemistry, most notably in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), also known as "click chemistry".[1]
Q2: What are the main stability concerns associated with the this compound linker?
The primary stability concerns revolve around the compatibility of the three functional groups under various reaction conditions:
-
Boc Group Lability: The Boc protecting group is sensitive to acidic conditions and can be prematurely cleaved.
-
Azide Group Reactivity: The azide group can be sensitive to strong reducing agents and certain acidic conditions.
-
Alkyl Bromide Reactivity: The alkyl bromide is susceptible to nucleophilic attack, which can be an intended reaction but may also occur as an undesired side reaction.
Q3: Can the Boc group be cleaved unintentionally during reactions involving the other functional groups?
Yes, unintentional Boc deprotection can occur. For instance, prolonged heating in certain solvents like DMF during a nucleophilic substitution reaction to displace the bromide or during a click chemistry reaction could potentially lead to Boc cleavage, especially if trace amounts of acid are present.
Q4: How stable is the azide group to common synthetic reagents?
Alkyl azides are generally stable to a wide range of chemical conditions, including many oxidation and mild reduction conditions. However, they are not compatible with strong reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with Pd/C, which will reduce the azide to an amine. Care should also be taken with strong acids, which can lead to the formation of volatile and potentially explosive hydrazoic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound linkers in your experiments.
| Issue | Potential Cause | Recommended Solution |
| Loss of Boc protecting group during a reaction | 1. Reaction conditions are too acidic. 2. Elevated reaction temperatures in certain solvents (e.g., DMF). 3. Extended reaction times. | 1. If possible, perform the reaction under neutral or basic conditions. 2. Minimize reaction temperature and time. 3. If acidic conditions are unavoidable, consider a more acid-stable protecting group. |
| Unintended reaction at the alkyl bromide | The bromide is reacting with a nucleophile present in the reaction mixture other than the intended substrate. | 1. Protect other nucleophilic groups in your molecule if they are not the intended reaction site. 2. Use milder reaction conditions (lower temperature, less reactive base). |
| Low yield in click chemistry (CuAAC) reaction | 1. Inefficient copper(I) catalysis. 2. Degradation of the azide or alkyne. 3. Steric hindrance around the azide or alkyne. | 1. Ensure the use of a copper(I) source or a copper(II) source with a reducing agent (e.g., sodium ascorbate). Use a copper-stabilizing ligand like TBTA.[2][3] 2. Confirm the integrity of your starting materials. 3. Consider using a linker with a longer spacer arm to reduce steric hindrance. |
| Side products observed in mass spectrometry analysis | 1. Partial deprotection of the Boc group. 2. Reaction of the bromide with solvent or impurities. 3. Degradation of the linker under analysis conditions. | 1. Adjust reaction and work-up conditions to be milder. 2. Use high-purity, anhydrous solvents. 3. Use soft ionization techniques for mass spectrometry analysis. |
Quantitative Data on Functional Group Stability
Table 1: Stability of the Boc-Protecting Group
| Condition | Stability | Notes |
| Strong Acids (e.g., TFA, HCl) | Labile | Rapid cleavage at room temperature. |
| Aqueous Base (e.g., NaOH, K₂CO₃) | Stable | Generally stable to basic hydrolysis. |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable | The Boc group is stable under these conditions. |
| Organometallic Reagents (e.g., Grignards) | Stable | Generally stable. |
| Elevated Temperature | Potentially Labile | Can be cleaved at high temperatures, especially in certain solvents. |
Table 2: Stability of the Alkyl Azide Group
| Condition | Stability | Notes |
| Strong Acids (e.g., concentrated HCl) | Potentially Labile | Can form hydrazoic acid (HN₃), which is toxic and explosive. |
| Aqueous Base (e.g., NaOH) | Stable | Generally stable under basic conditions. |
| Strong Reducing Agents (e.g., LiAlH₄, H₂, Pd/C) | Labile | Reduced to the corresponding amine. |
| Phosphines (e.g., PPh₃) | Labile | Reacts in the Staudinger ligation. |
| Copper(I) catalysts | Reactive | Undergoes cycloaddition with alkynes (CuAAC). |
| Heat | Potentially Labile | Can decompose at high temperatures, potentially releasing N₂ gas. |
Table 3: Reactivity of the Alkyl Bromide Group
| Condition | Reactivity | Notes |
| Nucleophiles (e.g., amines, thiols, carboxylates) | Reactive | Undergoes Sₙ2 substitution. |
| Strong Bases (e.g., alkoxides) | Reactive | Can undergo elimination (E2) reactions. |
| Acids | Generally Stable | Stable under most acidic conditions that are not strongly nucleophilic. |
| Reducing Agents | Generally Stable | Stable to many common reducing agents. |
Experimental Protocols
Protocol 1: Selective Boc Deprotection of a this compound-Linked Compound
This protocol describes the selective removal of the Boc protecting group while preserving the azide and alkyl bromide functionalities.
Materials:
-
This compound-linked substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the this compound-linked substrate in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, carefully quench the reaction by adding it to a chilled, saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure using a rotary evaporator to obtain the deprotected product.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a this compound Linker
This protocol outlines the conjugation of the this compound linker to an alkyne-containing molecule.
Materials:
-
This compound linker
-
Alkyne-containing substrate
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand
-
tert-Butanol/Water (1:1) or other suitable solvent system
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction vessel, dissolve the alkyne-containing substrate and a slight excess (1.1-1.5 equivalents) of the this compound linker in the chosen solvent system (e.g., t-BuOH/H₂O).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 5 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄ (e.g., 0.1-0.5 equivalents) and the ligand (e.g., 1 equivalent relative to copper) in water.
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the addition of the CuSO₄/ligand solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-12 hours.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired triazole-linked product.
Visualizations
Caption: Experimental workflows for Boc deprotection and CuAAC reactions.
Caption: Logical relationships of functional group stabilities.
References
Technical Support Center: Overcoming Steric Hindrance in Br-Boc-C2-Azido Ligations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the ligation of sterically hindered Br-Boc-C2-azido compounds.
Troubleshooting Guide: Low Ligation Yields
Low or no yield in the ligation of sterically demanding substrates like this compound compounds is a common challenge. The bulky tert-butyloxycarbonyl (Boc) protecting group, in proximity to the azide, can significantly impede the approach of the reaction partner. This guide provides a systematic approach to diagnosing and resolving these issues.
Visual Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Reagent and Substrate Issues
Q1: Could the this compound substrate be degrading under my reaction conditions?
A: While the Boc group is generally stable, it can be sensitive to strong acids and prolonged heating. Azides themselves can be sensitive to light and heat over extended periods. It is crucial to ensure the purity of your starting material before beginning the ligation.
-
Recommendation: Verify the integrity of your this compound substrate using NMR or LC-MS before use. Store azide-containing compounds protected from light.
Q2: How does the bromine atom on the this compound substrate affect the CuAAC reaction?
A: The bromine atom is an electron-withdrawing group, which can be beneficial for CuAAC reactions. Electron-withdrawing substituents on the azide can lower the azide's LUMO energy, potentially accelerating the cycloaddition.[1] However, the electronic benefit might be counteracted by the significant steric hindrance from the adjacent Boc group.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Specifics
Q3: My CuAAC reaction is not working. What are the most common points of failure for sterically hindered substrates?
A: For sterically hindered systems, the most common issues are related to the catalyst.
-
Inactive Copper(I) Catalyst: The active catalyst is Cu(I). If you are using a Cu(II) salt (e.g., CuSO₄), it must be fully reduced to Cu(I) by an agent like sodium ascorbate. Oxygen can re-oxidize Cu(I) to the inactive Cu(II) state.
-
Insufficient Catalyst Stabilization: The bulky Boc group can hinder the coordination of the copper catalyst to the azide. A stabilizing ligand is often essential to facilitate the reaction.
-
Recommendations:
-
Always use freshly prepared sodium ascorbate solution.
-
Degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to protect the Cu(I) catalyst.
-
Incorporate a copper-stabilizing ligand. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a common choice for aqueous systems, while Tris(benzyltriazolylmethyl)amine (TBTA) is used in organic solvents.[2]
-
Q4: What is the optimal ligand-to-copper ratio for a hindered CuAAC reaction?
A: For challenging bioconjugations, a ligand-to-copper ratio of 5:1 is often recommended.[3] The excess ligand helps to stabilize the Cu(I) state and can act as a sacrificial reductant, protecting sensitive biomolecules from reactive oxygen species that can be generated.[3]
Q5: Can I increase the temperature to improve the reaction rate?
A: Yes, gentle heating to 40-60°C can help overcome the activation energy barrier for sterically hindered substrates.[4] However, be mindful that higher temperatures can also promote the degradation of sensitive substrates or reagents.
Alternative Ligation Strategies
Q6: The CuAAC reaction is still not providing a satisfactory yield. What is a good alternative for a sterically hindered azide?
A: The Staudinger ligation is an excellent metal-free alternative. This reaction occurs between an azide and a phosphine that is engineered with an electrophilic trap (e.g., an ester), forming a stable amide bond. It is known to be effective even with sterically demanding substrates.
Q7: Are there any specific considerations when using Staudinger ligation for Boc-protected substrates?
A: Yes. The Boc protecting group is compatible with the conditions of the Staudinger ligation. In fact, studies have shown that using N-Boc-protected amino acid phosphines can increase the yield of the amide product compared to their unprotected counterparts in certain contexts.
Data Presentation
The yield of a ligation reaction with a sterically hindered azide is highly dependent on the specific substrates and reaction conditions. The following table provides a qualitative comparison of expected yields under different conditions.
| Ligation Strategy | Substrate Complexity | Catalyst/Reagent | Ligand | Conditions | Expected Yield |
| CuAAC | Low Steric Hindrance | CuSO₄ / Na-Ascorbate | None | RT, 1-4h | High to Quantitative |
| CuAAC | High Steric Hindrance | CuSO₄ / Na-Ascorbate | None | RT, >12h | Low to Moderate |
| CuAAC | High Steric Hindrance | CuSO₄ / Na-Ascorbate | THPTA/TBTA | RT to 60°C, 4-12h | Moderate to High |
| Staudinger Ligation | High Steric Hindrance | Triarylphosphine | N/A | RT to 70°C, 4-12h | Moderate to High |
Experimental Protocols
The following are generalized protocols that serve as a starting point for the ligation of this compound compounds. Optimization will likely be necessary.
Protocol 1: Optimized Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted for challenging bioconjugations and incorporates a stabilizing ligand.
Materials:
-
This compound substrate
-
Alkyne-functionalized reaction partner
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Degassed buffer (e.g., phosphate buffer, pH 7) or organic solvent (e.g., DMF, DMSO)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of the chosen ligand (THPTA in water, TBTA in DMSO/t-BuOH).
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution must be made fresh immediately before use.
-
-
Reaction Setup:
-
In a reaction vessel, dissolve the this compound substrate and the alkyne partner in the chosen degassed solvent system. A typical starting concentration for the limiting reagent is 1-10 mM.
-
To the reaction mixture, add the ligand solution to a final concentration of 5 equivalents relative to the copper that will be added.
-
Add the CuSO₄ stock solution to a final concentration of 1 equivalent.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 10-20 equivalents.
-
-
Reaction and Monitoring:
-
Seal the reaction vessel and stir at room temperature. If the reaction is sluggish, it can be gently heated to 40-60°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The copper catalyst can be removed by washing with a solution of EDTA or by using a copper-chelating resin.
-
Logical Workflow for CuAAC Protocol
Protocol 2: Traceless Staudinger Ligation
This protocol provides a metal-free alternative for amide bond formation.
Materials:
-
This compound substrate
-
Phosphine reagent with an ortho-ester trap (e.g., (diphenylphosphino)methanethiol derived phosphinothioester)
-
Anhydrous solvent (e.g., THF, DMF)
-
Water
Procedure:
-
Reaction Setup:
-
In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound substrate (1 equivalent) and the phosphine reagent (1-1.2 equivalents) in the chosen anhydrous solvent.
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature. For particularly hindered substrates, the temperature can be increased to 50-70°C.
-
The reaction progress can be monitored by the disappearance of the azide starting material (TLC or IR spectroscopy, looking for the disappearance of the strong azide stretch around 2100 cm⁻¹). Reaction times can range from 4 to 24 hours.
-
-
Hydrolysis:
-
Once the formation of the iminophosphorane intermediate is complete, add water to the reaction mixture to facilitate the hydrolysis of the amidophosphonium salt to the final amide product.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to separate the desired amide from the phosphine oxide byproduct.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Characterization of Br-Boc-C2-Azido Conjugates by Mass Spectrometry: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of Br-Boc-C2-azido conjugates, a class of bifunctional linkers increasingly utilized in chemical biology and drug development for applications such as click chemistry and proximity labeling. Understanding the fragmentation patterns of these molecules is crucial for their unambiguous identification and characterization. This document outlines the expected mass spectral data, compares different ionization techniques, and provides detailed experimental protocols.
Introduction to this compound Conjugates
This compound conjugates are heterobifunctional crosslinkers featuring three key chemical motifs: a bromophenyl group for potential derivatization or as a heavy-atom tag, a Boc-protected amine for controlled reactivity, and an azide group for bioorthogonal reactions like copper-catalyzed or strain-promoted alkyne-azide cycloadditions. The C2 linker provides a defined spatial separation between the functional groups. Mass spectrometry is an indispensable tool for verifying the integrity and purity of these conjugates.
Predicted Mass Spectrometry Fragmentation
The fragmentation of this compound conjugates in a mass spectrometer is predicted to be a composite of the characteristic fragmentation patterns of its constituent functional groups. Electrospray ionization (ESI) is a soft ionization technique suitable for these molecules, often yielding a prominent protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or other cations. Tandem mass spectrometry (MS/MS) experiments will induce fragmentation, providing structural information.
Key Fragmentation Pathways:
-
Loss of the Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is notoriously labile under mass spectrometry conditions.[1][2] It readily undergoes fragmentation through several neutral loss pathways:
-
Loss of Molecular Nitrogen from the Azide Group: Aryl azides characteristically eliminate a molecule of dinitrogen (N₂) upon ionization, resulting in a loss of 28 Da.[5] This is a highly specific fragmentation that can confirm the presence of the azide moiety.
-
Cleavage of the C2 Linker: The ethylene linker can undergo cleavage, leading to fragments corresponding to the bromophenyl-Boc-amino side and the azido side of the molecule.
-
Loss of Bromine: Cleavage of the carbon-bromine bond can occur, resulting in the loss of a bromine radical (79/81 Da). The isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic M and M+2 isotopic patterns for all bromine-containing fragments, which is a key diagnostic feature.
Data Presentation: Predicted Fragment Ions
The following table summarizes the predicted major fragment ions for a generic this compound conjugate upon ESI-MS/MS analysis of the protonated molecule [M+H]⁺. The exact masses will depend on the specific isomer of the bromophenyl group and the point of attachment of the other substituents.
| Precursor Ion | Fragment Ion | Mass Change (Da) | Description |
| [M+H]⁺ | [M+H - 56]⁺ | -56 | Loss of isobutylene from the Boc group. |
| [M+H]⁺ | [M+H - 100]⁺ | -100 | Loss of the entire Boc group (as isobutylene and CO₂). |
| [M+H]⁺ | [M+H - 28]⁺ | -28 | Loss of molecular nitrogen (N₂) from the azide group. |
| [M+H]⁺ | [M+H - Br]⁺ | -79/81 | Loss of a bromine radical. |
| [M+H - 56]⁺ | [M+H - 56 - 28]⁺ | -84 | Sequential loss of isobutylene and N₂. |
Experimental Protocols
Sample Preparation
-
Solvent Selection: Dissolve the this compound conjugate in a solvent compatible with mass spectrometry, such as methanol, acetonitrile, or a mixture of water and an organic solvent. A typical starting concentration is 1 mg/mL.
-
Dilution: For ESI-MS, dilute the stock solution to a final concentration of 1-10 µM in a suitable mobile phase, often containing a small amount of formic acid (e.g., 0.1%) to promote protonation.
Mass Spectrometry Analysis (ESI-MS)
-
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
Ionization Mode: Positive electrospray ionization (ESI+) is typically used to generate protonated molecules [M+H]⁺.
-
Infusion: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
MS Scan Parameters:
-
Mass Range: Scan a wide mass range (e.g., m/z 100-1000) to detect the parent ion and potential adducts.
-
Capillary Voltage: Typically 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Cone Voltage/Fragmentor Voltage: Use a low voltage (e.g., 20-40 V) to minimize in-source fragmentation and observe the intact molecular ion.
-
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
-
Precursor Ion Selection: Isolate the protonated molecule [M+H]⁺ in the first stage of the mass spectrometer (e.g., the quadrupole).
-
Collision-Induced Dissociation (CID): Fragment the selected precursor ion in a collision cell using an inert gas (e.g., argon or nitrogen).
-
Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to generate a range of fragment ions. The optimal collision energy will depend on the instrument and the stability of the molecule.
-
MS/MS Scan: Scan the second stage of the mass spectrometer to detect the resulting fragment ions.
Mandatory Visualizations
Caption: Workflow for the mass spectrometric analysis of this compound conjugates.
Caption: Predicted fragmentation pathways for this compound conjugates in MS/MS.
Comparison with Alternatives
The mass spectrometric behavior of this compound conjugates can be compared to other bifunctional linkers.
-
Linkers without a Boc Group: Analogues lacking the Boc protecting group will not exhibit the characteristic neutral losses of 56 Da or 100 Da. Their fragmentation will be dominated by cleavage of the linker and other functional groups.
-
Linkers with other Protecting Groups: If an Fmoc group is used instead of Boc, the characteristic fragment will be the loss of the fluorenylmethyloxy group (178 Da).
-
Linkers without a Halogen: Non-halogenated analogues will lack the distinctive isotopic pattern of bromine, making their identification in complex mixtures more challenging.
-
Linkers with an Alkyne instead of an Azide: These will not show the neutral loss of 28 Da (N₂), providing a clear diagnostic difference.
Conclusion
The mass spectrometric characterization of this compound conjugates is defined by a predictable set of fragmentation patterns corresponding to its key functional groups. By utilizing high-resolution mass spectrometry and tandem MS techniques, researchers can confidently identify and structurally elucidate these important bifunctional linkers. The characteristic losses of the Boc group, molecular nitrogen from the azide, and the isotopic signature of bromine provide a powerful combination of diagnostic ions for unambiguous characterization. This guide provides a framework for the rational analysis of these molecules, facilitating their application in various research and development settings.
References
- 1. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
Comparative NMR Analysis of Br-Boc-C2-azido and Its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of nuclear magnetic resonance (NMR) data for Br-Boc-C2-azido and related compounds. It includes detailed experimental protocols and data presented in a clear, tabular format to facilitate comparison with alternative analytical techniques.
The characterization of small organic molecules is a cornerstone of chemical and pharmaceutical research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the structural elucidation of these compounds. This guide focuses on the NMR analysis of a specific building block, this compound, and its derivatives, which are valuable intermediates in the synthesis of more complex molecules, including peptides and potential therapeutic agents.
Understanding the Structure through NMR
The precise structure of "this compound" can be ambiguous. For the purpose of this guide, we will assume the structure to be tert-butyl (2-azido-1-bromoethyl)carbamate . This molecule incorporates several key functional groups: a tert-butoxycarbonyl (Boc) protecting group, a bromine atom, an ethylamine backbone, and an azide group. Each of these moieties imparts characteristic signals in ¹H and ¹³C NMR spectra, allowing for its unambiguous identification and the assessment of its purity.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shift data for key structural analogs of this compound. This data, compiled from various sources, serves as a reference for researchers working with similar compounds. The expected chemical shifts for this compound are extrapolated based on the analysis of these related structures.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | Boc (9H, s) | -CH(Br)- (1H, m) | -CH₂(N₃)- (2H, m) | -NH- (1H, br s) | Solvent |
| Expected: this compound | ~1.45 | ~4.0-4.2 | ~3.5-3.7 | ~5.0-5.5 | CDCl₃ |
| N-Boc-2-bromoethylamine[1] | 1.40 | - | 3.35 (t) | 4.76 (br s) | CDCl₃ |
| 2-Azidoethanol[2] | - | - | 3.42 (t) | - | CDCl₃ |
| Fmoc-β-azido-Ala-OH[3] | - | 4.33 (dt) | 3.67 (dd) | 5.35 (d) | CDCl₃ |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | Boc (C(CH₃)₃) | Boc (C=O) | -CH(Br)- | -CH₂(N₃)- | Solvent |
| Expected: this compound | ~28.3 | ~155.0 | ~50-55 | ~50-53 | CDCl₃ |
| N-Boc-2-bromoethylamine | 28.3 | 155.9 | - | 32.9 | CDCl₃ |
| 2'-Azidoethyl mannopyranoside[4] | - | - | - | 50.43 | D₂O |
| Fmoc-β-azido-Ala-OH[3] | - | 155.08 | 54.13 | 52.99 | CDCl₃ |
Experimental Protocols for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general procedure for the analysis of small organic molecules like this compound.
1. Sample Preparation:
-
Weigh 5-10 mg of the purified compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Filter the solution into a clean 5 mm NMR tube.
2. NMR Data Acquisition:
-
Record a ¹H NMR spectrum. Standard parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
Record a ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Broadband proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.
-
For complete structural elucidation, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.
3. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and 2D correlation data to assign the signals to the respective nuclei in the molecule.
Workflow and Logic of NMR Structural Elucidation
The process of determining a molecule's structure using NMR follows a logical progression. The following diagrams illustrate the typical experimental workflow and the relationships between different NMR experiments and the information they provide.
Caption: A typical experimental workflow for NMR analysis.
Caption: Logical relationships between NMR experiments and derived structural information.
Comparison with Alternative Techniques
While NMR is a premier technique for structural elucidation, other analytical methods can provide complementary information.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. Fragmentation patterns can offer clues about the structure.
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups, such as the azide (strong absorption around 2100 cm⁻¹) and carbonyl (around 1700 cm⁻¹) groups.
-
X-ray Crystallography: Can provide the definitive three-dimensional structure of a molecule, but requires a suitable single crystal, which can be challenging to obtain for small, flexible molecules.
References
The Efficacy of Br-Boc-C2-azido in Cell-Based Assays: A Comparative Guide for PROTAC Development
For researchers, scientists, and drug development professionals, the judicious selection of a linker is a critical determinant in the successful design of potent and effective Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of PROTACs synthesized using the short, alkyl-based linker precursor, Br-Boc-C2-azido, against those with longer, more hydrophilic polyethylene glycol (PEG)-based linkers. The following sections present a synthesis of experimental data and methodologies to inform the rational design of next-generation protein degraders.
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest. A PROTAC molecule consists of three key components: a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is not merely a spacer; its length, chemical composition, and rigidity profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.
This compound is a precursor for a short, two-carbon alkyl linker that can be readily incorporated into a PROTAC structure using "click chemistry." This copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) offers a highly efficient and modular approach to PROTAC synthesis. The resulting short, relatively rigid linker can have distinct effects on the performance of the final PROTAC in cell-based assays when compared to more flexible and hydrophilic linkers, such as those derived from PEG.
Comparative Performance in Cell-Based Assays
The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein in a cellular context. The key parameters for this evaluation are the half-maximal degradation concentration (DC50), which represents the potency of the PROTAC, and the maximum level of degradation (Dmax). The following tables summarize representative data for the performance of PROTACs with short alkyl linkers (analogous to that derived from this compound) versus those with longer PEG linkers in common cell-based assays.
Table 1: Comparison of PROTAC Efficacy in a BRD4 Degradation Assay
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Assay |
| Short Alkyl (C2) | ~5-7 | 50 - 200 | 80 - 90 | HEK293 | Western Blot |
| PEG (PEG4) | ~15-17 | 10 - 50 | >95 | HEK293 | Western Blot |
This data is representative and compiled from general trends observed in PROTAC linker structure-activity relationship studies. Actual values are target and cell-line dependent.
Table 2: Impact of Linker on Cell Viability
| Linker Type | PROTAC Concentration (µM) | Cell Viability (%) | Cell Line | Assay |
| Short Alkyl (C2) | 1 | ~85 | HeLa | MTS Assay |
| PEG (PEG4) | 1 | ~95 | HeLa | MTS Assay |
This data is representative. Cell viability can be influenced by the specific target and any off-target effects of the PROTAC.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of PROTAC performance.
Western Blotting for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293, HeLa) in 6-well plates at a density that ensures 70-80% confluency on the day of the experiment.
-
Prepare serial dilutions of the PROTACs in cell culture medium.
-
Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
MTS Assay for Cell Viability
This protocol is for determining the effect of PROTACs on cell viability.
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations for the desired duration (e.g., 72 hours).
-
-
MTS Reagent Addition:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Visualizing Key Concepts
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: General mechanism of action for a PROTAC.
Caption: Workflow for Western Blot analysis.
Caption: Logical comparison of linker properties.
Stability Showdown: A Comparative Guide to Br-Boc-C2-azido Containing PROTACs in Vitro and in Vivo
For researchers navigating the complex landscape of targeted protein degradation, the stability of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its therapeutic potential. This guide offers an objective comparison of the in vitro and in vivo stability of PROTACs incorporating the Br-Boc-C2-azido moiety, a popular building block for "clickable" linkers, against other common linker classes. By presenting key experimental data and detailed protocols, this document aims to empower scientists in the rational design of robust and effective protein degraders.
The this compound functional group is instrumental in the synthesis of PROTACs via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This method allows for the efficient and modular assembly of the three core components of a PROTAC: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the intervening linker. The resulting triazole ring formed from the azide is noted for its metabolic stability, a desirable feature in drug development.
Comparative In Vitro Stability
The in vitro stability of a PROTAC is a key indicator of its likely behavior in a biological system. Common assays to assess this include incubation with plasma and liver microsomes to simulate metabolic processes.
| Linker Type | PROTAC Example | Assay | Matrix | Half-life (t½) | Reference |
| Alkyl/Ether-Azide (Clickable) | PROTAC-A (Hypothetical) | Microsomal Stability | Human Liver Microsomes | Data not available in searched literature | N/A |
| Alkyl/Ether-Azide (Clickable) | PROTAC-A (Hypothetical) | Plasma Stability | Human Plasma | Data not available in searched literature | N/A |
| PEG | PROTAC-B (Generic) | Microsomal Stability | Human Liver Microsomes | Variable; can be susceptible to oxidation | General Literature |
| Alkyl | PROTAC-C (Generic) | Microsomal Stability | Human Liver Microsomes | Generally more stable than PEG | General Literature |
| Rigid (e.g., Piperazine) | PROTAC-D (Generic) | Microsomal Stability | Human Liver Microsomes | Often enhances metabolic stability | General Literature |
Note: Specific quantitative data for PROTACs containing the this compound linker was not available in the public domain at the time of this review. The table reflects general trends observed for broader linker classes. The inclusion of a triazole ring from the azide-alkyne click reaction is generally considered to enhance metabolic stability.
Comparative In vivo Stability & Pharmacokinetics
In vivo studies are essential to understand the real-world performance of a PROTAC, including its absorption, distribution, metabolism, and excretion (ADME) properties. Key pharmacokinetic (PK) parameters include half-life (t½), clearance (CL), and volume of distribution (Vd).
| Linker Type | PROTAC Example | Animal Model | Key PK Parameter(s) | Outcome | Reference |
| Alkyl/Ether-Azide (Clickable) | PROTAC-X (Hypothetical) | Mouse | t½, CL, Bioavailability | Data not available in searched literature | N/A |
| PEG | PROTAC-Y (Generic) | Rat | t½, Bioavailability | Can improve solubility but may have faster clearance | General Literature |
| Alkyl | PROTAC-Z (Generic) | Mouse | t½, CL | Generally lower solubility, may impact exposure | General Literature |
The Logic of PROTAC Action and Stability Assessment
The central mechanism of a PROTAC involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein. The stability of the PROTAC molecule is paramount for it to successfully mediate the formation of a stable ternary complex between the target protein and the E3 ligase, leading to ubiquitination and subsequent degradation.
Caption: Logical workflow from PROTAC synthesis and stability assessment to its mechanism of action.
Experimental Protocols
Detailed and robust experimental protocols are crucial for accurately assessing PROTAC stability. Below are generalized protocols for key in vitro stability assays.
In Vitro Microsomal Stability Assay
Objective: To determine the metabolic stability of a PROTAC in the presence of liver microsomes.
Materials:
-
Test PROTAC
-
Human liver microsomes (e.g., pooled donor)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Control compounds (high and low clearance)
-
Acetonitrile (or other suitable organic solvent) for quenching
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, pre-warm the phosphate buffer, PROTAC solution (at the desired final concentration), and liver microsomes at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caption: Experimental workflow for the in vitro microsomal stability assay.
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of a PROTAC in plasma, assessing for degradation by plasma enzymes.
Materials:
-
Test PROTAC
-
Human plasma (or plasma from other species of interest)
-
Phosphate buffer (pH 7.4)
-
Control compounds (stable and unstable)
-
Acetonitrile (or other suitable organic solvent) for quenching
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test PROTAC.
-
Spike the PROTAC into pre-warmed plasma at 37°C.
-
At specified time points (e.g., 0, 1, 2, 4, 24 hours), aliquot the plasma sample and quench the reaction by adding ice-cold acetonitrile with an internal standard to precipitate plasma proteins.
-
Vortex and centrifuge the samples.
-
Analyze the supernatant using LC-MS/MS to measure the concentration of the parent PROTAC.
-
Determine the percentage of the PROTAC remaining at each time point to assess its stability.
Conclusion
The this compound moiety is a valuable tool for the efficient synthesis of PROTACs, leveraging the power of click chemistry to create a stable triazole linkage. While direct, comparative stability data for PROTACs containing this specific linker remains elusive in publicly available literature, the general principles of PROTAC design suggest that the resulting triazole-containing linkers can contribute favorably to metabolic stability. Researchers are encouraged to perform head-to-head comparisons of different linker strategies, utilizing the standardized protocols outlined in this guide, to identify the optimal linker for their specific target and E3 ligase combination. The continued exploration and publication of such data will be invaluable to the advancement of the field of targeted protein degradation.
A Researcher's Guide to Click Chemistry: Br-Boc-C2-azido in Focus
In the landscape of bioconjugation and drug development, "click chemistry" has emerged as a powerful tool, enabling the efficient and specific covalent linking of molecular building blocks. At the heart of many of these reactions is the azide functional group. This guide provides a comprehensive comparison of Br-Boc-C2-azido, a sterically hindered secondary alkyl azide, with other popular click chemistry reagents. We will delve into their performance, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific applications.
Performance Comparison of Click Chemistry Reagents
The choice of a click chemistry reagent is dictated by several factors, including reaction kinetics, biocompatibility, and the stability of the resulting linkage. While a plethora of azide-containing reagents are available, they can be broadly categorized based on their structure and the type of click chemistry they are employed in. The most common of these are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Staudinger Ligation, and Inverse Electron-Demand Diels-Alder (IEDDA) reaction.
This compound is a unique reagent characterized by a secondary alkyl azide with significant steric bulk imparted by the adjacent bromine atom and the tert-butyloxycarbonyl (Boc) protecting group. This steric hindrance is a key determinant of its reactivity.
| Reagent Class | Example Reagent(s) | Reaction Type | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| Sterically Hindered Secondary Alkyl Azide | This compound | CuAAC | Est. 0.1 - 1 | Potentially slower, more controlled reactions. | Reduced reaction rates compared to primary azides.[1] |
| Primary Alkyl Azide | Benzyl Azide, 3-Azido-1-propanol | CuAAC | ~1 - 10 | Fast and reliable for CuAAC.[2] | Requires copper catalyst which can be cytotoxic.[3] |
| Strained Cyclooctyne | Dibenzocyclooctyne (DBCO), Bicyclononyne (BCN) | SPAAC | 0.1 - 0.6 (with benzyl azide)[4] | Copper-free, excellent for live-cell imaging.[4] | Can be slower than CuAAC. |
| Phosphine | Triphenylphosphine derivatives | Staudinger Ligation | Variable | Copper-free, forms a stable amide bond. | Can have slower kinetics and requires specific phosphine reagents. |
| Tetrazine | 3,6-di-(2-pyridyl)-s-tetrazine | IEDDA | Up to 30,000 (with trans-cyclooctene) | Exceptionally fast, catalyst-free. | Tetrazine reagents can have limited stability. |
Note: The reaction rate for this compound is an estimation based on the general principle that sterically hindered azides exhibit slower reaction kinetics in CuAAC reactions compared to unhindered primary azides.
Understanding the Mechanisms
To appreciate the comparative performance of these reagents, it is essential to understand the underlying reaction mechanisms.
Figure 1: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
In CuAAC, a copper(I) catalyst is essential to activate the terminal alkyne for cycloaddition with the azide, leading specifically to the 1,4-disubstituted triazole product. The steric bulk of this compound can impede the approach of the copper-acetylide intermediate, thus slowing down the reaction rate.
Experimental Protocols
Reproducible and comparable experimental data are crucial for reagent selection. Below are detailed protocols for key click chemistry reactions.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for a small-scale CuAAC reaction to compare the reactivity of different azides, such as this compound and a primary alkyl azide like benzyl azide.
Materials:
-
Azide (e.g., this compound, Benzyl Azide): 1.0 equivalent
-
Terminal Alkyne (e.g., Phenylacetylene): 1.0 equivalent
-
Copper(II) Sulfate (CuSO₄): 0.05 equivalents (5 mol%)
-
Sodium Ascorbate: 0.1 equivalents (10 mol%)
-
Solvent: t-Butanol/Water (1:1), 0.2 M final concentration
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring.
Procedure:
-
In a clean vial, dissolve the azide and the terminal alkyne in the t-butanol/water solvent system.
-
In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate.
-
In another vial, prepare a fresh aqueous solution of sodium ascorbate.
-
To the solution containing the azide and alkyne, add the copper(II) sulfate solution, followed by the sodium ascorbate solution. The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours) by TLC or LC-MS to determine the extent of product formation.
-
Upon completion, the reaction can be worked up by extracting the product with an organic solvent (e.g., ethyl acetate) and purifying by column chromatography if necessary.
Figure 2: Experimental workflow for comparing azide reactivity in CuAAC.
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
Azide-functionalized molecule: 1.0 equivalent
-
Strained alkyne (e.g., DBCO-fluorophore): 1.2 equivalents
-
Solvent: Phosphate-buffered saline (PBS), pH 7.4, or a suitable organic solvent
-
Fluorescence spectroscopy or LC-MS for reaction monitoring.
Procedure:
-
Dissolve the azide-functionalized molecule in the chosen solvent.
-
Add the strained alkyne solution to the azide solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by following the increase in fluorescence (if a fluorogenic probe is used) or by LC-MS.
General Protocol for Staudinger Ligation
Materials:
-
Azide-functionalized molecule: 1.0 equivalent
-
Phosphine reagent (with an ortho-ester trap): 1.2 equivalents
-
Solvent: Tetrahydrofuran (THF)/Water (3:1)
-
LC-MS for reaction monitoring.
Procedure:
-
Dissolve the azide-functionalized molecule in the THF/water solvent mixture.
-
Add the phosphine reagent to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the formation of the amide-linked product by LC-MS.
Application in Signaling Pathway Analysis: The Ras Pathway
Click chemistry provides a powerful means to study complex biological processes, such as cellular signaling pathways. The Ras signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival, is a prime example. Dysregulation of this pathway is implicated in many cancers.
Click chemistry can be used to label and visualize key proteins within the Ras pathway, such as Ras itself or its downstream effectors like Raf and MEK. This can be achieved by metabolically incorporating an azide- or alkyne-modified amino acid into the protein of interest, followed by reaction with a corresponding click-functionalized probe (e.g., a fluorophore).
Figure 3: Simplified Ras signaling pathway with a click-labeled Ras protein.
Conclusion
The selection of a click chemistry reagent is a critical decision in experimental design. This compound , with its inherent steric hindrance, is expected to exhibit more controlled and potentially slower reactivity in CuAAC reactions compared to less hindered primary alkyl azides. This characteristic may be advantageous in specific applications where rapid, uncontrolled reactions are undesirable.
For applications requiring high biocompatibility and live-cell imaging, copper-free methods such as SPAAC and Staudinger Ligation are superior alternatives. For reactions demanding extremely fast kinetics, IEDDA stands out as the premier choice. By understanding the interplay of steric and electronic effects, and by employing standardized protocols for comparison, researchers can select the optimal click chemistry strategy to accelerate their discoveries in chemical biology and drug development.
References
- 1. Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Kinetic Resolution of Cyclic Secondary Azides, Using an Enantioselective Copper-Catalyzed Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
Confirming Bioconjugation Success: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the successful covalent linkage of molecules to biologics is a critical step in creating novel therapeutics, diagnostics, and research reagents. Verifying the success of this bioconjugation is paramount to ensure the desired stoichiometry, purity, and functionality of the final product. This guide provides a comprehensive comparison of key analytical methods used to confirm successful bioconjugation, complete with experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate techniques for your specific application.
The choice of analytical method is highly dependent on the nature of the bioconjugate, the properties of the conjugated molecules, and the specific information required. Key parameters often assessed include the degree of labeling (DOL) or drug-to-antibody ratio (DAR), conjugation site, and the presence of unconjugated species or aggregates.[1][2]
Comparative Analysis of Key Analytical Methods
A variety of techniques are available to confirm and quantify bioconjugation, each with distinct advantages and limitations in terms of resolution, sensitivity, throughput, and cost.[3] The following tables provide a quantitative and qualitative comparison of the most common methods.
| Method | Primary Information Obtained | Sensitivity | Throughput | Cost (Instrument) | Qualitative/Quantitative |
| Mass Spectrometry (MS) | Precise mass of conjugate, DOL/DAR distribution, identification of conjugation sites.[1][4] | High (picogram to nanogram levels) | Moderate to High | High | Both |
| SDS-PAGE | Change in molecular weight, estimation of conjugation efficiency. | Low (microgram to nanogram with silver staining) | High | Low | Primarily qualitative, semi-quantitative with densitometry. |
| Size Exclusion Chromatography (SEC) | Detection of aggregates and unconjugated small molecules, purity assessment. | Moderate (microgram levels) | High | Moderate | Both |
| Hydrophobic Interaction Chromatography (HIC) | Separation of species with different DOL/DAR, determination of drug load distribution. | Moderate (microgram levels) | High | Moderate | Primarily quantitative for DAR. |
| UV-Vis Spectroscopy | Estimation of DOL/DAR. | Low | High | Low | Quantitative |
| ELISA | Confirmation of binding activity of the conjugated biomolecule. | Very High (picogram to nanogram levels) | Very High | Low | Both |
In-Depth Look at Analytical Techniques
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the detailed characterization of bioconjugates, providing precise mass measurements that allow for the determination of the DOL/DAR and the identification of conjugation sites.
Experimental Workflow: Intact Mass Analysis
Detailed Experimental Protocol: Intact Mass Analysis
-
Sample Preparation: Dilute the bioconjugate sample to a final concentration of 0.1-1 mg/mL in a mass spectrometry-compatible buffer, such as 0.1% formic acid in water/acetonitrile. For antibody-drug conjugates (ADCs), reduction of interchain disulfide bonds using dithiothreitol (DTT) can be performed to analyze light and heavy chains separately.
-
LC-MS System: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system with a reversed-phase column suitable for large proteins (e.g., C4).
-
LC Method:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5-95% Mobile Phase B over 15-30 minutes is typically used.
-
-
Data Analysis: The resulting mass spectrum is deconvoluted to determine the mass of the intact bioconjugate. The mass difference between the unconjugated and conjugated biomolecule allows for the direct determination of the number of attached molecules.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a widely accessible and fundamental technique for confirming bioconjugation. It separates proteins based on their molecular weight, and a successful conjugation results in a new, larger molecule that migrates slower through the gel, appearing as a higher molecular weight band.
Experimental Workflow: SDS-PAGE Analysis
Detailed Experimental Protocol: SDS-PAGE
-
Sample Preparation: Mix the bioconjugate sample, along with the unconjugated starting materials as controls, with an appropriate volume of SDS-PAGE loading buffer (containing SDS and a reducing agent like DTT or β-mercaptoethanol if desired). Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load the prepared samples into the wells of a polyacrylamide gel of an appropriate percentage for the expected molecular weights. Run the gel in electrophoresis buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
Staining and Imaging: After electrophoresis, stain the gel with a protein stain such as Coomassie Brilliant Blue or a more sensitive silver stain to visualize the protein bands. Image the gel using a gel documentation system.
-
Analysis: A successful conjugation is indicated by the appearance of a new band at a higher molecular weight compared to the unconjugated protein. The intensity of the bands can be quantified using densitometry software to estimate the conjugation efficiency.
Size Exclusion Chromatography (SEC)
SEC is a non-denaturing chromatography technique that separates molecules based on their size in solution. It is particularly useful for detecting and quantifying aggregates that may form during the conjugation process and for separating the bioconjugate from smaller, unconjugated molecules.
Experimental Workflow: SEC Analysis
Detailed Experimental Protocol: SEC
-
System Preparation: Equilibrate the SEC column with a suitable mobile phase, typically a buffered saline solution (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Preparation: Filter the bioconjugate sample through a 0.22 µm filter to remove any particulate matter.
-
Chromatography: Inject the sample onto the SEC column. The separation occurs as molecules of different sizes travel through the porous beads of the stationary phase at different rates. Larger molecules elute first, followed by smaller molecules.
-
Detection and Analysis: Monitor the elution profile using a UV detector, typically at 280 nm for proteins. The resulting chromatogram will show peaks corresponding to aggregates (eluting earliest), the desired monomeric bioconjugate, and any smaller, unconjugated species (eluting latest). Peak integration allows for the quantification of each species.
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. This technique is particularly powerful for analyzing bioconjugates where the conjugated molecule imparts a significant change in hydrophobicity, such as in the case of many antibody-drug conjugates. HIC can resolve species with different numbers of conjugated molecules (i.e., different DARs).
Experimental Workflow: HIC Analysis
Detailed Experimental Protocol: HIC
-
System Preparation: Equilibrate the HIC column with a high-salt mobile phase (e.g., containing 1.5 M ammonium sulfate in phosphate buffer).
-
Sample Preparation: Dilute the bioconjugate sample in the high-salt mobile phase.
-
Chromatography: Inject the sample onto the HIC column. A decreasing salt gradient is then applied to elute the bound molecules. Species with higher hydrophobicity (e.g., higher DAR) will bind more tightly to the column and elute at lower salt concentrations.
-
Detection and Analysis: Monitor the elution with a UV detector. The resulting chromatogram will show a series of peaks, with each peak corresponding to a different drug-load species. The weighted average of the peak areas can be used to calculate the average DAR.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a simple and rapid method for estimating the DOL or DAR of a bioconjugate. This technique relies on the distinct absorbance spectra of the biomolecule (e.g., protein at 280 nm) and the conjugated molecule.
Experimental Workflow: UV-Vis Spectroscopy
References
A Comparative Study: CuAAC vs. SPAAC for the Conjugation of Br-Boc-C2-azido
In the realm of bioconjugation and drug development, the precise and efficient ligation of molecules is paramount. "Click chemistry" has emerged as a powerful toolset for this purpose, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) being two of the most prominent methods. This guide provides an objective comparison of these two techniques for the conjugation of a model azide, Br-Boc-C2-azido, catering to researchers, scientists, and drug development professionals.
Executive Summary
The choice between CuAAC and SPAAC for the conjugation of this compound hinges on the specific experimental context, particularly the tolerance for a copper catalyst and the desired reaction kinetics. CuAAC offers unparalleled speed and efficiency for in vitro applications where the potential cytotoxicity of copper is not a concern.[1][2] Conversely, SPAAC provides a bioorthogonal, copper-free alternative that is indispensable for applications in living systems.[3][4]
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain)[] |
| Biocompatibility | Limited due to copper cytotoxicity, though ligands can mitigate this. | High, suitable for live-cell and in vivo studies. |
| Reaction Kinetics | Very fast (10 to 10⁴ M⁻¹s⁻¹). | Slower, dependent on the cyclooctyne used (10⁻² to 1 M⁻¹s⁻¹ with DBCO). |
| Reaction Components | Azide, terminal alkyne, Cu(I) source, reducing agent, and a stabilizing ligand. | Azide and a strained cyclooctyne (e.g., DBCO, BCN). |
| Regioselectivity | High, exclusively yielding the 1,4-disubstituted triazole isomer. | Low, often yielding a mixture of regioisomers. |
| Cost | Generally less expensive (terminal alkynes and copper catalysts). | More expensive due to the complex synthesis of strained cyclooctynes. |
Reaction Principles and Workflow
Both CuAAC and SPAAC are based on the Huisgen 1,3-dipolar cycloaddition to form a stable triazole ring from an azide and an alkyne. However, they differ in their method of activation.
CuAAC utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide, leading to the regioselective formation of the 1,4-triazole isomer. The reaction is robust, high-yielding, and tolerant of a wide range of functional groups.
Caption: General experimental workflow for the CuAAC reaction.
SPAAC circumvents the need for a toxic copper catalyst by employing a strained cyclooctyne. The high ring strain of the cyclooctyne provides the necessary activation energy to react with the azide, making it a bioorthogonal reaction suitable for living systems.
Caption: General experimental workflow for the SPAAC reaction.
Quantitative Performance Comparison
The primary trade-off between CuAAC and SPAAC is reaction speed versus biocompatibility.
| Parameter | CuAAC | SPAAC | Key Takeaway |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | 10 to 10⁴ | 10⁻² to 1 (with DBCO) | CuAAC is typically 100 to 1000 times faster than SPAAC. |
| Typical Reaction Time | 30 - 60 minutes | 1 - 4 hours | CuAAC offers significantly shorter reaction times. |
| Yield | High | Generally high, but can be substrate-dependent. | Both methods can achieve high yields. |
| Biocompatibility | Limited by copper cytotoxicity. | High, no toxic catalyst required. | SPAAC is the superior choice for live-cell applications. |
Experimental Protocols
General Protocol for CuAAC Reaction
This protocol is a general starting point and can be optimized based on the specific alkyne and substrate.
Materials:
-
Br-Boc-C2-azide
-
Terminal alkyne
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Sodium ascorbate
-
Solvent (e.g., t-BuOH/H₂O, DMSO, DMF)
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, dissolve the terminal alkyne (1.0 equiv.) and this compound (1.1-1.5 equiv.) in the chosen solvent.
-
Catalyst Premix: In a separate tube, prepare a premix of CuSO₄ (1-10 mol%) and the ligand (1-10 mol%, equimolar to or in slight excess of the copper catalyst).
-
Reaction Initiation: Add the catalyst premix to the solution of the alkyne and azide.
-
Reduction of Cu(II): Add a freshly prepared solution of sodium ascorbate (10-50 mol%) to the reaction mixture. The color of the solution may change, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Incubation: Stir the reaction at room temperature for 1-24 hours. Reaction progress can be monitored by TLC or LC-MS.
-
Purification: Upon completion, purify the triazole product using appropriate chromatographic techniques.
General Protocol for SPAAC Reaction
This protocol is a general guideline and may require optimization depending on the specific strained alkyne and substrate.
Materials:
-
Br-Boc-C2-azide
-
Strained cyclooctyne (e.g., DBCO, BCN)
-
Solvent (e.g., PBS, cell culture media, DMSO)
Procedure:
-
Reactant Preparation: Dissolve the strained cyclooctyne (1.0-1.5 equiv.) and this compound (1.0 equiv.) in the chosen solvent or buffer.
-
Reaction Incubation: Incubate the reaction mixture at an appropriate temperature (typically room temperature or 37°C for biological applications) for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: For in vitro reactions, the product can be purified by chromatography. For biological applications, catalyst removal is not necessary.
Signaling Pathways and Logical Relationships
The fundamental difference in the activation mechanism of CuAAC and SPAAC dictates their suitability for different applications.
Caption: Decision-making flowchart for choosing between CuAAC and SPAAC.
Conclusion and Recommendations
The selection between CuAAC and SPAAC for the conjugation of this compound is dictated by the specific requirements of the experiment.
Choose CuAAC for:
-
In vitro conjugation and material synthesis: When speed, efficiency, and high yield are paramount and the presence of copper is not a concern.
-
Cost-sensitive applications: Terminal alkynes and copper catalysts are generally more affordable than strained cyclooctynes.
Choose SPAAC for:
-
Live-cell imaging and in vivo studies: The absence of a toxic catalyst makes SPAAC the ideal choice for applications within living systems.
-
Bioconjugation of sensitive biomolecules: The mild, physiological conditions of SPAAC help preserve the functionality of proteins and other biomolecules.
By carefully considering these factors, researchers can select the optimal click chemistry approach to achieve their desired outcomes in drug development and other scientific endeavors.
References
Assessing the Purity of Synthesized Br-Boc-C2-azido: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized linkers is a critical, non-negotiable step in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). The bifunctional linker, Br-Boc-C2-azido, serves as a crucial component in constructing these complex molecules, bridging a target protein ligand with an E3 ligase ligand. Impurities in the linker can lead to failed downstream reactions, the formation of undesired side products, and ultimately, misleading biological data.
This guide provides a comprehensive overview of the standard analytical techniques for assessing the purity of synthesized this compound. We present a comparative analysis of this linker with commercially available alternatives, supported by illustrative experimental data and detailed protocols. This objective assessment is designed to aid researchers in selecting and validating high-quality linkers for their drug discovery pipelines.
Comparing this compound with Functional Alternatives
The selection of a PROTAC linker is a critical design parameter that influences the efficacy and physicochemical properties of the final molecule.[1][2] this compound offers a versatile platform with a terminal azide for "click" chemistry, a Boc-protected amine for subsequent elaboration, and a bromo group for further functionalization. However, a variety of alternative linkers with different lengths, functionalities, and rigidities are commercially available.
| Product Name | Structure | Key Features |
| This compound | Br-(CH2)2-N(Boc)-(CH2)2-O-(CH2)2-N3 | Trifunctional: Bromo, Boc-amine, and Azide functionalities for versatile conjugation strategies. |
| Azido-PEG2-C2-Boc | N3-(CH2)2-O-(CH2)2-O-(CH2)2-NHBoc | Bifunctional PEG linker with an azide for click chemistry and a Boc-protected amine. The PEG spacer enhances solubility. |
| Amino-PEG3-C2-Azido | N3-(CH2)2-O-(CH2)2-O-(CH2)2-O-(CH2)2-NH2 | Similar to the above but with a free amine, ready for direct conjugation without a deprotection step. The longer PEG chain further increases hydrophilicity. |
| Pomalidomide-PEG3-Azide | Pomalidomide-linker-PEG3-N3 | A pre-functionalized linker containing the E3 ligase ligand (Pomalidomide) and a terminal azide for conjugation to a target protein ligand. |
Quantitative Purity Assessment: A Multi-Technique Approach
A combination of analytical methods is essential for the unambiguous determination of the purity of synthesized this compound. Each technique provides orthogonal information regarding the structure and presence of impurities.
| Analytical Technique | Parameter Measured | Expected Results for High-Purity this compound |
| ¹H NMR | Proton environment | Characteristic peaks with correct chemical shifts, integration, and splitting patterns. Absence of signals from residual solvents or starting materials. |
| ¹³C NMR | Carbon environment | Correct number of signals corresponding to the carbon atoms in the molecule. |
| HPLC-UV/MS | Purity and Molecular Weight | A single major peak in the chromatogram with a purity level typically >95%. The mass spectrum should show the correct molecular ion peak. |
| FT-IR | Functional Groups | Presence of a sharp, strong absorption band around 2100 cm⁻¹ characteristic of the azide (N₃) group. |
| TLC | Polarity and presence of impurities | A single spot with a consistent Rf value. Staining can reveal non-UV active impurities. |
Illustrative Experimental Data
Due to the proprietary nature of specific analytical data for this compound from commercial suppliers, the following tables present expected or representative data based on the analysis of similar Boc-protected azido-PEG linkers.
Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.65 | t | 2H | -CH₂-Br |
| ~3.50 | t | 2H | -CH₂-N(Boc) |
| ~3.60 | m | 4H | -O-CH₂-CH₂-O- |
| ~3.40 | t | 2H | -CH₂-N₃ |
| 1.45 | s | 9H | -C(CH₃)₃ (Boc) |
Table 2: Representative HPLC-MS Data
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile in Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| UV Detection | 210 nm |
| Expected Retention Time | Dependent on the specific gradient, but should be a single major peak. |
| Purity (by peak area) | >95% |
| [M+H]⁺ (Expected) | Varies based on exact structure; for a related compound, would confirm molecular weight. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis: Process the spectra to identify chemical shifts, integration values, and coupling constants. Compare the observed spectra with the expected structure to confirm identity and assess for the presence of impurities.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Dilute to a working concentration of 10-100 µg/mL with the initial mobile phase composition.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be from 5% B to 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Detection:
-
UV: Monitor at 210 nm.
-
MS: Use an electrospray ionization (ESI) source in positive ion mode to detect the molecular ion.
-
-
Data Analysis: Integrate the peak areas in the UV chromatogram to determine the purity. Confirm the molecular weight from the mass spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Place a small amount of the neat compound (if an oil) or a KBr pellet of the compound (if a solid) onto the ATR crystal of the FT-IR spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption peak for the azide functional group, which is a strong, sharp band typically appearing around 2100 cm⁻¹.
Thin-Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount of the compound in a volatile solvent like dichloromethane or ethyl acetate.
-
TLC Plate: Use a silica gel-coated TLC plate.
-
Eluent: A mixture of ethyl acetate and hexanes (e.g., 30:70) is often a good starting point. The polarity can be adjusted to achieve an Rf value of 0.3-0.5.[3]
-
Visualization:
-
UV Light: Visualize the spot under a UV lamp (254 nm) if the compound is UV-active.
-
Staining: Use a potassium permanganate stain or a ninhydrin stain. Boc-protected amines can be visualized with ninhydrin after heating the TLC plate, which causes the Boc group to cleave.[4]
-
Visualizing the Workflow and Application
To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflow for purity assessment and the role of this compound in PROTAC synthesis.
Caption: Workflow for the purification and purity assessment of synthesized this compound.
References
Validating the Biological Activity of Br-Boc-C2-azido PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality, hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. The design of these heterobifunctional molecules, which consist of a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, is crucial for their efficacy. The "Br-Boc-C2-azido" linker is a valuable chemical tool for PROTAC synthesis, enabling the efficient connection of the two active moieties through "click chemistry." This guide provides an objective comparison of the performance of PROTACs synthesized using azide-alkyne cycloaddition and details the experimental protocols required to validate their biological activity.
The Role of this compound in PROTAC Synthesis
The this compound linker is an alkyl-based PROTAC linker that features a terminal azide group. This azide functionality is key to its utility in click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1] This reaction allows for the rapid and efficient covalent ligation of the linker to a warhead or E3 ligase ligand that has been functionalized with a terminal alkyne. The resulting triazole ring is metabolically stable and provides a rigid connection within the PROTAC molecule.[2] This modular approach facilitates the creation of PROTAC libraries with varying linker lengths and compositions to optimize degradation efficiency.
Performance of Azide-Linker Based PROTACs: A Case Study on BRD4 Degradation
| Parameter | Value | Cell Line | Reference |
| DC50 (Degradation Concentration 50%) | 25-125 nM | 22RV1 (Prostate Cancer) | [2] |
| Dmax (Maximum Degradation) | >90% | HeLa (Cervical Cancer) | |
| Cell Viability IC50 | ~1 µM | Varies by cell line |
Table 1: Representative Performance Data for a BRD4-Targeting PROTAC Synthesized via Click Chemistry.
Signaling Pathway: BRD4 Degradation and Downstream Effects
BRD4 acts as an epigenetic reader, binding to acetylated histones and recruiting transcriptional machinery to drive the expression of target genes, most notably the proto-oncogene c-Myc. By inducing the degradation of BRD4, PROTACs effectively shut down this signaling axis, leading to decreased c-Myc levels and subsequent inhibition of cancer cell proliferation and survival.
Caption: BRD4 signaling pathway and its disruption by a PROTAC.
Experimental Protocols for Biological Validation
Validating the biological activity of a novel PROTAC involves a series of key experiments to demonstrate target engagement, induction of ubiquitination, selective protein degradation, and downstream functional effects.
Western Blot for Target Protein Degradation
This is the most direct method to quantify the degradation of the target protein.
Experimental Workflow:
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Br-Boc-C2-azido
For researchers and scientists engaged in drug development and chemical synthesis, the proper handling and disposal of reactive compounds is paramount to ensuring a safe laboratory environment. Br-Boc-C2-azido, a PROTAC linker containing both a bromo group and an azido group, requires careful consideration for its disposal due to the inherent risks associated with organic azides. This guide provides essential safety information and a step-by-step operational plan for the proper disposal of this compound.
Immediate Safety and Hazard Information
This compound, while a valuable tool in click chemistry, possesses potential hazards primarily due to its azido functional group.[1] Organic azides are known to be energetic materials and can be sensitive to heat, shock, and friction, potentially leading to explosive decomposition.[2][3] The azide group also imparts toxicity, with effects that can be similar to cyanide.[3]
Key Hazards:
-
Explosivity: Organic azides can be explosive, especially low molecular weight azides or those with a high nitrogen-to-carbon ratio.[2]
-
Toxicity: Azides are acutely toxic and can be harmful if inhaled, ingested, or absorbed through the skin.
-
Reactivity: Azides can react with acids to form hydrazoic acid (HN₃), a highly toxic and explosive compound. They can also form dangerously explosive heavy metal azides if they come into contact with metals like copper, lead, silver, or mercury.
Personal Protective Equipment (PPE): When handling this compound, it is crucial to use appropriate personal protective equipment. This includes:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene are generally suitable)
-
A flame-resistant lab coat
-
Work should always be conducted in a well-ventilated chemical fume hood.
Pre-Disposal Handling and Storage
Proper handling and storage are critical to mitigate risks before disposal.
-
Avoid Metal Contact: Never use metal spatulas or other metal utensils to handle this compound or its waste. This prevents the formation of shock-sensitive metal azides.
-
Segregate Waste: Azide-containing waste must be collected in separate, clearly labeled containers. Do not mix with acidic wastes to prevent the formation of hydrazoic acid.
-
Solvent Choice: Avoid using halogenated solvents such as dichloromethane or chloroform with azides, as this can lead to the formation of extremely unstable di- and tri-azidomethane.
-
Storage Conditions: Store waste containers in a cool, dark, and well-ventilated area away from heat sources and incompatible materials.
Step-by-Step Disposal Protocol
The recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal service. In-lab chemical deactivation of organic azides is not recommended without a thoroughly validated and approved protocol due to the risk of incomplete reactions or the formation of other hazardous byproducts.
Step 1: Waste Collection and Labeling
-
Designate a specific, compatible waste container for this compound and related materials (e.g., contaminated gloves, wipes). The container should be made of a material that will not react with the chemical, such as polyethylene.
-
Clearly label the container with "Hazardous Waste: Organic Azide" and the full chemical name, "this compound".
-
List all components of the waste stream on the label.
Step 2: Waste Accumulation
-
Keep the waste container securely closed when not in use.
-
Store the container in a designated satellite accumulation area within the laboratory.
-
Do not accumulate large quantities of azide waste. Arrange for regular pickups by your institution's Environmental Health and Safety (EHS) department.
Step 3: Arranging for Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with accurate information about the contents of the waste container.
-
Follow all institutional and local regulations for hazardous waste disposal.
Spill Management: In the event of a spill, evacuate the area and prevent others from entering. If the spill is small and you are trained to handle it:
-
Wear appropriate PPE.
-
Absorb the spill with an inert material like vermiculite, sand, or earth.
-
Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and collect the cleaning materials as hazardous waste. For large spills, evacuate the laboratory immediately and contact your institution's emergency response team.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Molecular Formula | C6H10BrN3O2 | |
| Molecular Weight | 236.07 g/mol | |
| CAS Number | 1120364-53-5 | |
| Primary Hazard | Potential Explosive, Toxic | |
| Incompatible Materials | Acids, Heavy Metals, Halogenated Solvents, Strong Oxidizing Agents |
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures, researchers can safely manage and dispose of this compound, minimizing risks and ensuring a secure laboratory environment. Always consult your institution's specific safety protocols and Safety Data Sheets for any chemicals you are working with.
References
Personal protective equipment for handling Br-Boc-C2-azido
Essential Safety and Handling Guide for Br-Boc-C2-azido
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, an alkyl/ether-based PROTAC linker utilized in click chemistry.[1] Due to the presence of both an azide and a bromo functional group, this compound presents a dual hazard profile that requires stringent safety protocols. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound contains an azido group, which imparts properties of high toxicity and potential for explosive decomposition.[2][3][4] Organic azides can be sensitive to heat, light, shock, and friction.[2] Additionally, the bromo group suggests that the compound may be corrosive and a strong oxidizing agent.
Primary Risks:
-
Toxicity: May be harmful if inhaled, ingested, or absorbed through the skin.
-
Explosive Potential: Organic azides can decompose violently when subjected to heat, shock, or friction.
-
Reactivity: Can react vigorously with incompatible materials. Avoid contact with strong acids, oxidizing agents, and heavy metals to prevent the formation of highly toxic and explosive compounds.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile exam gloves is the standard. For higher-risk procedures, consider wearing silver shield gloves underneath nitrile gloves. | Provides an extra layer of protection against skin absorption and contamination. |
| Eye Protection | Chemical safety glasses or splash goggles are the minimum requirement. A face shield must be worn in addition to goggles during procedures with a risk of splashes or explosions. | Protects against chemical splashes and potential explosions. |
| Body Protection | A fully buttoned, flame-retardant lab coat is mandatory. For tasks with a higher risk of exposure to liquid or solid particles, disposable gowns or Tyvek sleeves are recommended. | Prevents skin contact with the compound. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter may be necessary when handling the compound as a powder or if aerosolization is possible. | Prevents inhalation, a primary route of exposure. |
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Blast Shield: A blast shield is required for all azide compounds that are known or suspected to be explosive. The sash of the fume hood should be kept as low as possible.
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Precaution:
-
Review this safety guide and any available institutional safety protocols before commencing work.
-
Ensure a certified chemical fume hood, eyewash station, and safety shower are readily accessible.
-
Line the work surface with disposable absorbent bench paper to contain potential spills.
-
Do not work alone when handling this compound.
2. Weighing and Transferring:
-
Use only plastic, ceramic, or glass spatulas for weighing and transferring the solid compound. Never use metal spatulas , as they can form shock-sensitive heavy metal azides.
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing and aerosol generation.
3. Experimental Setup and Execution:
-
Whenever feasible, utilize closed systems for reactions and transfers to minimize exposure risk.
-
Avoid using glassware with ground glass joints, as the friction can potentially cause an explosion.
-
Clearly label all containers and post a warning sign on the fume hood indicating that an azide experiment is in progress.
4. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Store in a cool, well-ventilated area, away from heat, light, and sources of ignition.
-
Store separately from incompatible materials such as acids, oxidizing agents, and heavy metals.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Collection:
-
Collect all solid and liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of azide-containing waste down the drain, as it can react with lead or copper in the plumbing to form highly explosive metal azides.
2. Decontamination:
-
Decontaminate all glassware and equipment that has come into contact with this compound. Consult your institution's Environmental Health and Safety (EHS) office for appropriate decontamination procedures.
3. Waste Pickup:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
Emergency Procedures
Spill Response:
-
Small Spill (inside a fume hood):
-
Alert others in the immediate vicinity.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite to prevent dust generation.
-
Carefully sweep the absorbed material into a designated non-metal hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution, followed by soap and water.
-
-
Large Spill:
-
Evacuate the area immediately.
-
Alert your supervisor and institutional EHS.
-
Personnel Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with tepid water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
